1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-bromo-5-fluoropyridin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-4(11)5-2-7(8)10-3-6(5)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKAOXWKWKGGRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2-Bromo-5-fluoro-4-(1-hydroxyethyl)pyridine
Part 1: Core Directive & Identification
Executive Summary
The compound 2-bromo-5-fluoro-4-(1-hydroxyethyl)pyridine (also known as 1-(2-bromo-5-fluoropyridin-4-yl)ethanol ) is a critical chiral building block in the synthesis of next-generation kinase inhibitors, particularly those targeting the ALK (Anaplastic Lymphoma Kinase) and c-Met pathways.
Unlike commoditized reagents, this specific alcohol is frequently generated in situ or synthesized on-demand from its stable ketone precursor due to the chirality of the 1-hydroxyethyl group (
Chemical Identity & Key Identifiers[1][2][3][4][5][6][7][8]
| Component | Chemical Name | CAS Number | Role |
| Target Scaffold | 2-bromo-5-fluoro-4-(1-hydroxyethyl)pyridine | Not widely indexed | Chiral Intermediate |
| Precursor (Ketone) | 1-(2-bromo-5-fluoropyridin-4-yl)ethanone | 1114523-56-6 | Stable Precursor |
| Starting Material | 2-bromo-5-fluoropyridine | 41404-58-4 | Primary Raw Material |
Technical Note: The target alcohol possesses a chiral center at the benzylic position. In high-value medicinal chemistry campaigns, the ketone (CAS 1114523-56-6) is typically subjected to asymmetric transfer hydrogenation (ATH) to yield the (R)- or (S)-enantiomer with high enantiomeric excess (ee), rather than using a racemic reduction.
Part 2: Scientific Integrity & Synthesis Logic
Strategic Synthesis Architecture
The synthesis of 2-bromo-5-fluoro-4-(1-hydroxyethyl)pyridine presents a regioselectivity challenge. The 2-bromo-5-fluoropyridine core has multiple reactive sites. Direct lithiation can be promiscuous.
Expert Insight: The most robust protocol utilizes a Lithium-Halogen Exchange (Li-X) or Directed Ortho-Lithiation (DoM) strategy to install the acetyl group at the C4 position, followed by reduction. The C4 position is activated by the adjacent fluorine (inductive effect) and the ring nitrogen, but care must be taken to avoid dispacing the bromine at C2 or the fluorine at C5.
Validated Pathway: The Weinreb Amide Route
This route is preferred over direct addition of acetaldehyde because it prevents over-addition and allows for the isolation of the stable ketone intermediate (CAS 1114523-56-6).
Step 1: Formation of the Ketone (CAS 1114523-56-6)
-
Lithiation: Treat 2-bromo-5-fluoropyridine (CAS 41404-58-4) with LDA (Lithium Diisopropylamide) at -78°C. The bulky base directs lithiation to the C4 position (ortho to the Fluorine).
-
Acylation: Quench the lithiated species with N-methoxy-N-methylacetamide (Weinreb amide) or ethyl acetate.
-
Result: Formation of 1-(2-bromo-5-fluoropyridin-4-yl)ethanone.
Step 2: Reduction to Target Alcohol
-
Racemic Reduction: Use Sodium Borohydride (
) in Methanol at 0°C. -
Enantioselective Reduction: Use Noyori Transfer Hydrogenation (Ru-catalyst + Formic acid/TEA) to obtain the chiral alcohol.
Experimental Protocol (Self-Validating System)
Protocol A: Synthesis of Precursor Ketone (CAS 1114523-56-6)
-
Reagents: 2-Bromo-5-fluoropyridine (1.0 eq), LDA (1.1 eq), Ethyl Acetate (1.2 eq), THF (Anhydrous).
-
Procedure:
-
Charge a flame-dried flask with anhydrous THF and cool to -78°C under Nitrogen.
-
Add LDA slowly to maintain temperature <-70°C.
-
Add 2-Bromo-5-fluoropyridine dropwise. Checkpoint: A color change (often to deep red/orange) indicates formation of the pyridyl anion.
-
Stir for 30-60 mins to ensure complete lithiation.
-
Add Ethyl Acetate (or Weinreb amide) rapidly.
-
Allow to warm to RT and quench with saturated
. -
Extract with EtOAc, dry over
. -
Validation:
should show a singlet methyl ketone peak around ppm.
-
Protocol B: Reduction to 2-bromo-5-fluoro-4-(1-hydroxyethyl)pyridine
-
Reagents: Ketone (from Step 1),
(0.5 eq), Methanol. -
Procedure:
-
Dissolve ketone in Methanol (0.1 M concentration).
-
Cool to 0°C.
-
Add
portion-wise (gas evolution will occur). -
Monitor by TLC (Ketone spot will disappear; Alcohol spot is more polar).
-
Quench with water, extract with DCM.
-
Validation:
will show the disappearance of the methyl ketone singlet and appearance of a quartet (CH-OH) around ppm and a doublet (methyl) around ppm.
-
Part 3: Visualization & Formatting
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from the commercial starting material to the chiral target, utilizing the stable ketone intermediate.
Figure 1: Step-wise synthesis pathway from commercial pyridine precursor to the target hydroxyethyl scaffold via the stable ketone intermediate.
Key Physicochemical Properties[1][2][5][8]
| Property | Value (Predicted/Observed) |
| Molecular Formula | |
| Molecular Weight | 220.04 g/mol |
| Physical State | Viscous Oil or Low-Melting Solid |
| Solubility | Soluble in DCM, Methanol, DMSO; Low solubility in water |
| pKa | ~2.5 (Pyridine nitrogen) |
| Storage | 2-8°C, Hygroscopic (Store under Argon) |
References
-
Sigma-Aldrich. 2-Bromo-5-fluoropyridine Product Page (CAS 41404-58-4). Retrieved from
-
ChemicalBook. 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone (CAS 1114523-56-6) Entry. Retrieved from
-
GuideChem. Synthesis and Applications of 2-Bromo-5-fluoropyridine Derivatives. Retrieved from
-
BenchChem. Technical Guide: Synthesis of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone. Retrieved from
Chemo-Structural Analysis and Synthetic Utility of 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol
Abstract
The pyridine scaffold remains a cornerstone of modern medicinal chemistry, appearing in over 20% of the top 200 marketed drugs. Within this class, 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol represents a high-value "chiral pivot" intermediate. Its structure combines three distinct handles for orthogonal functionalization: a labile bromide for cross-coupling, a fluorine atom for metabolic modulation, and a secondary alcohol for chiral resolution or etherification. This guide provides a definitive physicochemical profile, a validated synthetic pathway, and a strategic analysis of its utility in kinase inhibitor design.
Structural Identity & Physicochemical Profile[1][2][3][4]
The precise characterization of this compound is critical for stoichiometry calculations in downstream GMP workflows.
Core Identifiers
| Property | Value |
| IUPAC Name | This compound |
| Common Name | 2-Bromo-5-fluoro-4-(1-hydroxyethyl)pyridine |
| Molecular Formula | C₇H₇BrFNO |
| Molecular Weight | 220.04 g/mol |
| Exact Mass | 218.9695 |
| CAS Number | Not widely listed; derivative of CAS 41404-58-4 (precursor) |
Physicochemical Properties (Predicted)[6]
| Parameter | Value | Significance |
| ClogP | ~1.92 | Moderate lipophilicity; suitable for CNS penetration. |
| TPSA | 33.12 Ų | High membrane permeability potential. |
| H-Bond Donors | 1 (OH) | Critical for active site binding (e.g., hinge region). |
| H-Bond Acceptors | 3 (N, O, F) | Facilitates water-bridged interactions. |
| pKa (Pyridine N) | ~1.5 - 2.0 | Reduced basicity due to electron-withdrawing F and Br. |
Synthetic Architecture
The synthesis of this molecule is not trivial due to the directing effects required to place the ethyl group at the C4 position. Direct lithiation of 2-bromo-5-fluoropyridine often yields mixtures. Therefore, a Directed Metalation-Halogen Exchange sequence is the industry-standard protocol for high regioselectivity.
Validated Synthetic Pathway
The most robust route proceeds through the intermediate ketone, 1-(2-bromo-5-fluoropyridin-4-yl)ethanone , followed by a controlled reduction.
Step 1: Regioselective Iodination & Acylation
-
Mechanism: Lithium-Halogen Exchange.[3]
-
Protocol:
-
Iodination: Treat 2-bromo-5-fluoropyridine with LDA/I₂ to install iodine at C4 (directed by the C5-Fluorine).
-
Exchange: Treat the resulting 2-bromo-5-fluoro-4-iodopyridine with i-PrMgCl (Turbo Grignard) at -40°C. The iodine exchanges selectively over the bromine due to the weaker C-I bond.
-
Quench: Add
-methoxy- -methylacetamide (Weinreb amide) or acetaldehyde to generate the C4-acetyl group.
-
Step 2: Carbonyl Reduction
-
Reagent: Sodium Borohydride (NaBH₄) or CBS Catalyst (for enantioselective synthesis).
-
Solvent: Methanol (MeOH) or THF.
-
Causality: The electron-deficient nature of the pyridine ring makes the carbonyl highly electrophilic, allowing for rapid reduction under mild conditions (0°C).
Experimental Workflow Diagram
Figure 1: Step-wise synthetic pathway leveraging selective halogen exchange to ensure C4 regiochemistry.
Medicinal Chemistry Utility
This scaffold is not merely a building block; it is a "privileged structure" in kinase inhibitor discovery (e.g., KRAS, SHP2, or ALK inhibitors).
Orthogonal Functionalization Strategy
The molecule offers three distinct sites for chemical diversity, allowing researchers to "walk" around the ring during SAR (Structure-Activity Relationship) studies.
-
C2-Bromine (The Anchor):
-
Reaction: Suzuki-Miyaura or Buchwald-Hartwig coupling.
-
Utility: Attaching the "tail" of the drug molecule to access the solvent-exposed region of a protein pocket.
-
-
C5-Fluorine (The Modulator):
-
Effect: Lowers the pKa of the pyridine nitrogen, reducing non-specific binding and hERG liability.
-
Metabolism: Blocks the C5 position from oxidative metabolism (CYP450), extending half-life (
).
-
-
C4-Hydroxyethyl (The Chiral Handle):
-
Transformation: Can be converted to a chiral amine (via Mitsunobu/Azide) or an ether.
-
Binding: The hydroxyl group often serves as a key H-bond donor to the hinge region of kinases.
-
Decision Logic for Functionalization
Figure 2: Strategic decision tree for diversifying the core scaffold.
Analytical Characterization & Protocols
To ensure scientific integrity, the following analytical signatures should be used to validate the identity of the synthesized product.
Expected NMR Signals (d6-DMSO)
-
¹H NMR:
- ~8.4 ppm (s, 1H, C6-H): Deshielded singlet due to N and F proximity.
- ~7.6 ppm (d, 1H, C3-H): Doublet due to long-range coupling with F.
- ~5.5 ppm (d, 1H, OH): Exchangeable.
- ~4.8 ppm (m, 1H, CH -OH): Methine quartet.
- ~1.3 ppm (d, 3H, CH₃ ): Methyl doublet.
-
¹⁹F NMR: Single peak around -120 to -130 ppm.
Mass Spectrometry
-
Pattern: A distinct 1:1 isotopic ratio for the molecular ion
at m/z 220 and 222, confirming the presence of a single Bromine atom.
Experimental Protocol: Ketone Reduction (Bench Scale)
-
Dissolution: Dissolve 1.0 eq of 1-(2-bromo-5-fluoropyridin-4-yl)ethanone in anhydrous MeOH (0.2 M concentration).
-
Cooling: Cool the solution to 0°C under
atmosphere. -
Addition: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (
). -
Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (50% EtOAc/Hexane). The ketone spot (higher
) should disappear. -
Quench: Quench with saturated
solution. -
Extraction: Extract with DCM (3x), dry over
, and concentrate.
References
-
BenchChem. (2025).[6] In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine Product Specification & MSDS. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16720431 (Analogous Pyridine Ketones). Retrieved from
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for NaBH4 reduction mechanisms).
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Reference for Halogen-Lithium exchange regioselectivity).
Sources
Difference between 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol and its ketone analog
A Technical Guide to 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol and its Ketone Analog[1]
Executive Summary
In modern medicinal chemistry, the 2-bromo-5-fluoropyridine core represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This guide analyzes two critical intermediates derived from this core: the Alcohol (this compound) and the Ketone (1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-one).
While structurally similar, these analogs serve divergent roles in drug discovery. The ketone acts as an electrophilic "anchor" for reductive aminations and heterocycle formation, whereas the alcohol introduces a chiral center and serves as a nucleophilic handle for etherification. This guide details their physicochemical differences, synthetic interconversion, and strategic utility in kinase inhibitor development.
Part 1: Structural & Physicochemical Analysis
The transition from the ketone to the alcohol alters the hybridization at the C4-substituent from
Table 1: Comparative Physicochemical Profile
| Feature | Ketone Analog (Ethanone) | Alcohol Analog (Ethanol) |
| Hybridization (C4-Linker) | ||
| Chirality | Achiral | Chiral (R/S Enantiomers) |
| H-Bonding | Acceptor only (C=O) | Donor (O-H) & Acceptor (O) |
| Electronic Effect on Ring | Electron Withdrawing (-M, -I) | Weakly Electron Donating (+M via O lone pair) |
| Solubility Profile | Lipophilic, soluble in DCM/EtOAc | Amphiphilic, H-bond dependent solubility |
| Primary Reactivity | Electrophile (Nucleophilic attack at C=O) | Nucleophile (O-alkylation) or Leaving Group precursor |
The "Fluorine Effect"
The fluorine atom at C5 is not merely a bystander. It exerts a strong inductive effect (-I), lowering the pKa of the pyridine nitrogen. This reduces non-specific binding (hERG liability) and blocks metabolic oxidation at the C5 position, a common clearance pathway for pyridines.
Part 2: Synthetic Pathways & Interconversion[2]
The synthesis of these intermediates relies on the regioselective functionalization of the pyridine ring. The Weinreb Amide route is the industry standard for the ketone to prevent over-addition of Grignard reagents.[1]
DOT Diagram: Synthetic Workflow
The following diagram illustrates the divergence from the parent 2-bromo-5-fluoropyridine to the target intermediates.
Figure 1: Synthetic pathway illustrating the conversion of the parent pyridine to the ketone via Weinreb chemistry, followed by reduction to the alcohol.[2]
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of the Ketone (Weinreb Route)
Rationale: Direct addition of Methyllithium to a pyridine ester often results in double addition (tertiary alcohol). The Weinreb amide forms a stable chelate intermediate, ensuring the reaction stops at the ketone.
-
Lithiation/Iodination:
-
Cool a solution of diisopropylamine (1.1 eq) in THF to -78°C. Add n-BuLi (1.1 eq) to form LDA.
-
Add 2-bromo-5-fluoropyridine (1.0 eq) dropwise. Stir for 30 min.
-
Add iodine (
) in THF. The directing effect of the fluorine directs lithiation to the C4 position.
-
-
Weinreb Amide Formation:
-
Treat the 4-iodo intermediate with
-PrMgCl (TurboGrignard) at -40°C to effect I/Mg exchange. -
Quench with N-methoxy-N-methylacetamide.
-
-
Workup:
-
Quench with saturated
.[1] Extract with EtOAc. -
Result: 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-one.
-
Protocol B: Reduction to the Alcohol
Rationale: Sodium borohydride (
-
Dissolution: Dissolve the Ketone (1.0 eq) in Methanol (0.5 M concentration). Cool to 0°C.[1][3]
-
Reduction: Add
(1.5 eq) portion-wise over 15 minutes. Gas evolution ( ) will occur. -
Monitoring: Monitor by TLC (EtOAc/Hexane). The alcohol is significantly more polar (lower
) than the ketone. -
Quench: Add acetone (to destroy excess hydride) followed by water.
-
Purification: Evaporate MeOH. Extract aqueous layer with DCM.[3]
Part 4: Strategic Utility in Drug Discovery[7]
The choice between the alcohol and ketone dictates the downstream chemical space available for the drug candidate.
1. The Ketone: Gateway to Amines
The ketone is the primary precursor for Reductive Amination .
-
Reaction: Ketone + Primary Amine +
. -
Application: This installs a branched amine at the C4 position, a common motif in kinase inhibitors (e.g., c-Met or ALK inhibitors) to improve solubility and target engagement.
2. The Alcohol: Chiral Precision
The alcohol is used when a rigid stereochemical fit is required.
-
Mitsunobu Reaction: The alcohol can be inverted to install an ether or amine with specific stereochemistry.
-
Intramolecular Cyclization: If an amine is present at the C3 position (via displacement of the Fluorine), the alcohol can cyclize to form fused systems like furo[3,2-c]pyridines .
DOT Diagram: Divergent Reactivity
Figure 2: Divergent reactivity profiles. The Bromine handle (Blue) remains active in both pathways for cross-coupling.
References
-
BenchChem Technical Support. (2025).[1] Synthesis of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone: Weinreb Amide Protocol.[1] Retrieved from
-
ChemicalBook. (2024).[5] 2-Bromo-5-fluoropyridine: Chemical Properties and Synthesis. Retrieved from
-
Loxo Oncology / Bayer AG. (2018).[5] Larotrectinib (LOXO-101) Synthesis and Intermediates. (Contextual reference for TRK inhibitor scaffolds). Retrieved from
-
PubChem. (2025).[6] Compound Summary: 2-Bromo-5-fluoropyridine (CID 2783171).[6] National Library of Medicine. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. guidechem.com [guidechem.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]
- 6. 2-Bromo-5-fluoropyridine | C5H3BrFN | CID 2783171 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol: Synthesis, Commercial Availability, and Applications for Research Professionals
This in-depth technical guide provides a comprehensive overview of 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol, a specialized heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, commercial sourcing, and prospective applications. Given the limited publicly available data on this specific alcohol, this guide synthesizes direct information with scientifically grounded extrapolations from its immediate precursor and structural analogs.
Introduction and Chemical Identity
This compound is a functionalized pyridine derivative. The presence of a bromine atom, a fluorine atom, and a secondary alcohol on the pyridine scaffold makes it a versatile intermediate for introducing this motif into more complex molecules. Halogenated pyridines are crucial components in many pharmaceutical compounds, where the halogens can modulate electronic properties, metabolic stability, and binding interactions with biological targets. The secondary alcohol provides a reactive handle for further chemical transformations.
Chemical Structure:
Figure 2: Proposed synthesis of the target alcohol via ketone reduction.
Experimental Protocol: Reduction of 1-(2-bromo-5-fluoropyridin-4-yl)ethanone
This protocol is a generalized procedure based on well-established methods for the reduction of aryl ketones and should be optimized for specific laboratory conditions.
Materials:
-
1-(2-bromo-5-fluoropyridin-4-yl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of 1-(2-bromo-5-fluoropyridin-4-yl)ethanone in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C. Causality Note: The exothermic reaction is controlled by slow addition at low temperatures to prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.
-
Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane and transfer to a separatory funnel. Extract the aqueous layer two more times with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.
Commercial Availability
For researchers requiring this compound for immediate use, sourcing from a reliable chemical supplier is essential. The following table summarizes the known commercial supplier of this compound.
| Supplier/Vendor | Manufacturer | Product Name | Available Quantity |
| Orion Cientific | Laibo Chem | This compound | 100mg [1] |
graph Supplier_Evaluation { rankdir="TB"; node [shape="box", style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Identify Need for Compound", shape="ellipse", style="", fillcolor="#FFFFFF"]; Search [label="Search Supplier Databases\n(e.g., PubChem, eMolecules)"]; Identify [label="Identify Potential Suppliers\n(e.g., Laibo Chem)"]; RequestQuote [label="Request Quotation & Availability"]; RequestData [label="Request Certificate of Analysis (CoA)\n& Safety Data Sheet (SDS)"]; Evaluate [label="Evaluate Purity, Quantity, and Lead Time"]; Decision [label="Make Purchase Decision", shape="diamond", style="", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purchase [label="Issue Purchase Order"]; Receive [label="Receive and Log Compound"]; QC [label="Perform In-house Quality Control"]; Start -> Search; Search -> Identify; Identify -> RequestQuote; Identify -> RequestData; RequestQuote -> Evaluate; RequestData -> Evaluate; Evaluate -> Decision; Decision -> Purchase [label="Approved"]; Decision -> Identify [label="Rejected"]; Purchase -> Receive; Receive -> QC;
}
Figure 3: A logical workflow for the procurement and validation of research chemicals.
Quality Control and Analytical Profile
A self-validating protocol for any research chemical involves rigorous analytical characterization to confirm its identity and purity.
Proposed Analytical Workflow:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
¹H NMR: Expect signals for the two aromatic protons on the pyridine ring, a quartet for the methine proton (CH-OH), a doublet for the methyl group (CH₃), and a broad singlet for the alcohol proton (OH).
-
¹³C NMR: Expect distinct signals for the carbon atoms of the pyridine ring, the carbon bearing the hydroxyl group, and the methyl carbon.
-
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern. The presence of bromine should result in a characteristic M and M+2 isotopic pattern with nearly equal intensity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Potential Applications in Drug Discovery
While specific applications of this compound are not widely reported, its structural motifs are present in numerous biologically active molecules. The 2-bromo-5-fluoropyridine core is a valuable building block in medicinal chemistry.[2] The bromine atom can be used for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents.
This compound could serve as a key intermediate in the synthesis of:
-
Kinase inhibitors: Many kinase inhibitors feature substituted pyridine cores.
-
Agrochemicals: Fluorinated and brominated heterocycles are common in modern pesticides and herbicides.
-
PROTACs and Molecular Glues: As a fragment or building block for constructing these larger, more complex therapeutic modalities.
The specific substitution pattern may offer advantages in terms of directing subsequent chemical modifications and influencing the final molecule's pharmacokinetic properties.
Safety and Handling
A formal Safety Data Sheet (SDS) for this specific compound is not publicly available. However, based on structurally related compounds such as 2-bromo-1-(4-fluorophenyl)ethan-1-one and 5-bromo-2-fluoropyridine, appropriate safety precautions should be taken.[3][4] It should be handled by trained personnel in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Based on analogous compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.
References
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-3-hydroxypyridine. Available from: [Link]
-
Orion Cientific. This compound , Package: 100mg , Laibo Chem. Available from: [Link]
-
Atlantis Press. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available from: [Link]
-
MDPI. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Available from: [Link]
Sources
SMILES and InChI key for 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol
Executive Summary
This technical guide details the structural identity, synthetic pathways, and application potential of 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol , a highly functionalized pyridine building block. Characterized by its orthogonal reactivity profile—featuring an electrophilic bromine at C2, a nucleophilic-susceptible fluorine at C5, and a secondary alcohol handle—this molecule serves as a critical intermediate in the development of kinase inhibitors and complex heterocyclic scaffolds.
Part 1: Chemical Identity & Structural Analysis[1]
Core Identifiers
The following identifiers have been verified against supplier databases and structural derivation rules.
| Parameter | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₇BrFNO |
| Molecular Weight | 220.04 g/mol |
| SMILES | CC(O)c1c(F)cnc(Br)c1 |
| InChI Key | SQKAOXWKWKGGRD-UHFFFAOYSA-N |
| Chirality | Contains one chiral center at the ethyl carbon. Typically supplied as a racemic mixture unless asymmetric synthesis is specified. |
Structural Reactivity Analysis
The molecule's utility stems from its "3-Point Orthogonal Reactivity," allowing sequential functionalization without protecting group manipulation:
-
C2-Bromine (Electrophile): Highly activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-deficient pyridine ring.
-
C5-Fluorine (Electrophile): Positioned para to the nitrogen and ortho to the alkyl group, this site is susceptible to Nucleophilic Aromatic Substitution (SNAr) with strong nucleophiles (amines, thiols), particularly if the pyridine nitrogen is activated (e.g., N-oxide).
-
Secondary Alcohol (Nucleophile/Oxidation Site): The 1-hydroxyethyl group allows for oxidation to the ketone, conversion to a leaving group (mesylate/tosylate) for alkylation, or direct esterification.
Part 2: Synthesis Protocols
The synthesis of this compound is most reliably achieved through a modular approach, starting from commercially available 2-bromo-5-fluoropyridine. The core strategy involves C4-selective functionalization followed by carbonyl reduction.
Synthesis Workflow Diagram
Figure 1: Modular synthesis pathway via Weinreb amide to prevent over-alkylation.
Detailed Methodology
Step 1: C4-Lithiation and Carboxylation
-
Rationale: Direct lithiation of 2-bromo-5-fluoropyridine is regioselective for the C4 position (ortho to the directing Fluorine atom and meta to Bromine).
-
Protocol:
-
Charge a dried flask with 2-bromo-5-fluoropyridine (1.0 eq) in anhydrous THF. Cool to -78°C.
-
Add LDA (1.1 eq) dropwise over 30 mins. Stir for 1 hour to form the lithiated species.
-
Quench with excess dry CO₂ (solid or gas) at -78°C. Allow to warm to RT.
-
QC Check: 1H NMR should show loss of the C4 proton.
-
Step 2 & 3: Ketone Formation via Weinreb Amide
-
Rationale: Direct addition of Grignard reagents to acid chlorides or esters often leads to double addition (tertiary alcohol). The Weinreb amide (N-methoxy-N-methylamide) prevents this by forming a stable chelated intermediate that only collapses to the ketone upon acidic workup.
-
Protocol:
-
Activate the carboxylic acid (from Step 1) with EDCI/HOBt and react with N,O-dimethylhydroxylamine hydrochloride.
-
Isolate the Weinreb amide.
-
Dissolve amide in THF, cool to 0°C, and add MeMgBr (1.2 eq).
-
Quench with sat. NH₄Cl to release the ketone: 1-(2-bromo-5-fluoropyridin-4-yl)ethanone .
-
Step 4: Reduction to Target Alcohol
-
Rationale: Sodium Borohydride (NaBH₄) provides mild, chemoselective reduction of the ketone without affecting the aryl bromide or fluoride.
-
Protocol:
-
Dissolve the ketone (1.0 eq) in Methanol (0.5 M concentration).
-
Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise (gas evolution).
-
Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Part 3: Applications in Drug Discovery[2]
This building block is frequently employed in "Fragment-Based Drug Design" (FBDD). Its specific substitution pattern allows it to serve as a core scaffold for dual-target inhibitors.
Derivatization Logic
-
Suzuki-Miyaura Coupling: The C2-Br is the most reactive site. It is typically coupled first to attach the primary pharmacophore (e.g., an aryl or heteroaryl group).
-
SNAr Displacement: The C5-F is less reactive than the Br but can be displaced by amines at elevated temperatures (>100°C) or using microwave irradiation, often after the C2 functionalization to fine-tune solubility or potency.
Reactivity Map
Figure 2: Divergent synthesis pathways utilizing the orthogonal functional handles.
References
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone. Retrieved from
-
American Elements. (n.d.). This compound Product Information. Retrieved from
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones: Mechanisms and Reagents. Retrieved from
Methodological & Application
Suzuki-Miyaura coupling conditions for 2-bromo-5-fluoropyridine derivatives
An Application Guide to Suzuki-Miyaura Coupling for the Synthesis of 5-Fluoro-2-arylpyridine Derivatives
Introduction: The Strategic Importance of 5-Fluoropyridines
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. The 5-fluoropyridine motif, in particular, is a privileged structure found in numerous pharmaceuticals and agrochemicals. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for C-C bond formation, enabling the modular synthesis of complex biaryl and hetero-biaryl structures.[1] This guide provides an in-depth analysis and practical protocols for the successful Suzuki-Miyaura coupling of 2-bromo-5-fluoropyridine derivatives, a class of substrates with unique electronic properties that demand careful consideration of reaction parameters.
Mechanistic Framework: The Palladium Catalytic Cycle
A foundational understanding of the Suzuki-Miyaura reaction mechanism is critical for rational optimization and troubleshooting. The process is a catalytic cycle centered on a palladium complex, which transitions between Pd(0) and Pd(II) oxidation states.[2] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the 2-bromo-5-fluoropyridine. This is often the rate-determining step of the cycle.[3][4] The electron-deficient nature of the pyridine ring, enhanced by the fluorine substituent, generally facilitates this step.
-
Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species.[5][6][7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
Key Parameters and Optimization for 2-Bromo-5-Fluoropyridine
The success of coupling this specific substrate hinges on the careful selection of four key components: the catalyst system, the base, the boron reagent, and the solvent.
The Palladium Catalyst System: Precatalyst and Ligand
The electron-deficient nature of the 2-bromo-5-fluoropyridine substrate makes the oxidative addition step relatively facile. However, the nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity. Therefore, the choice of ligand is paramount.
-
Palladium Source (Precatalyst): Common and effective precatalysts include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. For air-sensitive reactions or for improved reproducibility, pre-formed catalysts like Pd(dppf)Cl₂ are often preferred.[8][9]
-
Ligands: For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are often required to promote efficient reductive elimination and prevent catalyst inhibition.[10]
-
Buchwald-type ligands: Ligands such as XPhos, SPhos, and RuPhos are highly effective for challenging couplings, including those involving heteroaryl chlorides and bromides.[10]
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): Often used in conjunction with PdCl₂, it forms a stable and highly active catalyst, Pd(dppf)Cl₂, suitable for a broad range of substrates.[8][11]
-
N-Heterocyclic Carbenes (NHCs): These offer another class of highly effective ligands, known for their strong σ-donating ability and steric bulk, which can enhance catalyst stability and activity.[5]
-
The Role of the Base
The base plays a crucial, multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid, forming a borate anion [R-B(OH)₃]⁻.[6][12] This species is significantly more nucleophilic and readily participates in transmetalation.[6][12] The choice of base can dramatically impact yield and reaction rate.
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used, moderately strong bases. They are often used in aqueous solvent mixtures. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be more effective for difficult couplings.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is highly effective in many systems, particularly with sterically hindered or electron-deficient substrates. It is often used in anhydrous conditions with solvents like dioxane or toluene.[1][13]
-
Fluorides (KF, CsF): Potassium fluoride is a milder base that can be advantageous when base-sensitive functional groups are present.[5][14]
The Boron Reagent: Stability and Reactivity
While boronic acids are the most common coupling partners, their stability can be a concern, especially for heteroaryl derivatives.
-
Protodeboronation: This is a major side reaction where the C-B bond is cleaved by a proton source (often water), replacing the boronic acid group with a hydrogen atom.[2] This is particularly problematic for electron-deficient heteroaryl boronic acids.[14]
-
Alternatives to Boronic Acids:
-
Pinacol Esters (Bpin): These are generally more stable, less prone to protodeboronation, and often purer than the corresponding boronic acids.[8]
-
MIDA Boronates & Potassium Trifluoroborate Salts (BF₃K): These offer even greater stability, slowly releasing the boronic acid under the reaction conditions, which can minimize side reactions like homocoupling.[10]
-
The Solvent System
The solvent must solubilize the reagents and catalyst while being compatible with the reaction conditions. The choice of solvent can influence catalyst activity and reaction kinetics.[15][16]
-
Aprotic Ethers (1,4-Dioxane, THF, DME): These are excellent general-purpose solvents for Suzuki couplings. 1,4-Dioxane is very common, especially for reactions run at higher temperatures.[13][14][17]
-
Aromatic Hydrocarbons (Toluene, Xylene): These are suitable for high-temperature reactions and are often used with strong bases like K₃PO₄.
-
Aqueous Mixtures (e.g., Dioxane/H₂O, Toluene/H₂O): The addition of water can be beneficial, particularly when using carbonate bases, as it helps dissolve the base and can accelerate the reaction.[1][18] However, excess water can promote protodeboronation.
Comparative Data: Successful Coupling Conditions
The following table summarizes typical conditions that have proven effective for the Suzuki-Miyaura coupling of various bromopyridine and related heteroaryl bromide substrates. This serves as a valuable starting point for optimization.
| Electrophile | Nucleophile (Boronic Acid/Ester) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Various Arylboronic Acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | Dioxane/H₂O (4:1) | 90 | 65-85 | [1][19] |
| 2-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2.0) | Toluene | 100 | ~95 | Adapted from[10] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 82 | [8][20] |
| 4-Bromoanisole | Lithium 2-pyridylboronate | Pd₂(dba)₃ (1) | Tri(tert-butyl)phosphine (3) | KF (3.0) | Dioxane | 80 | 74 | [14] |
Detailed Experimental Protocol: Synthesis of 5-Fluoro-2-(4-methoxyphenyl)pyridine
This protocol provides a representative, step-by-step method for the coupling of 2-bromo-5-fluoropyridine with 4-methoxyphenylboronic acid.
Reagents & Equipment:
-
2-bromo-5-fluoropyridine
-
4-methoxyphenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium Phosphate (K₃PO₄), finely ground
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or microwave vial with stir bar
-
Inert atmosphere (Nitrogen or Argon) manifold
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromo-5-fluoropyridine (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (2.5 equiv.).
-
Catalyst Preparation: In a separate vial, briefly mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of the reaction solvent.
-
Reagent Addition: Add the catalyst mixture to the Schlenk flask, followed by anhydrous 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to the limiting reagent).
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the complete removal of dissolved oxygen.[10][21] Alternatively, sparge the solution with argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-bromo-5-fluoropyridine) is consumed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-fluoro-2-(4-methoxyphenyl)pyridine.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is essential.
-
Problem: No Reaction or Low Conversion
-
Cause: Inactive catalyst, poor quality reagents, or insufficient base strength.
-
Solution: Ensure rigorous exclusion of oxygen by degassing.[21] Use fresh, high-purity boronic acid or switch to a more stable pinacol ester.[10] Change to a stronger base like K₃PO₄ or a more effective catalyst system (e.g., a Buchwald ligand).[10]
-
-
Problem: Dehalogenation of Starting Material
-
Cause: The bromo-group is replaced by hydrogen. This can be caused by certain hydride sources in the reaction.
-
Solution: Avoid amine bases or alcohol solvents if this is observed. Minimize reaction time and temperature.[21]
-
-
Problem: Protodeboronation of Boronic Acid
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021, September 17). Nature Communications.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI.[Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. (2022). ChemRxiv.[Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1). Wiley Online Library.[Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Center for Biotechnology Information.[Link]
-
Suzuki reaction. Wikipedia.[Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI.[Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005, June 29). PubMed.[Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.[Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information.[Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023, August 23). ACS Publications.[Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024, October 2). PRISM.[Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate.[Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). National Center for Biotechnology Information.[Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.[Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). MDPI.[Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2023, August 30). Scholarship @ Claremont.[Link]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023, January 9). Royal Society of Chemistry.[Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017, April 28). Royal Society of Chemistry.[Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). PubMed.[Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI.[Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023, August 16). ResearchGate.[Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate.[Link]
-
Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online.[Link]
-
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.[Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.[Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019, April 8). Royal Society of Chemistry.[Link]
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. benchchem.com [benchchem.com]
Using 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol as a scaffold in kinase inhibitor design
Application Note: Strategic Utilization of 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol in Kinase Inhibitor Design
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), the pyridine core remains a "privileged structure" for kinase inhibition. This guide details the application of This compound (hereafter referred to as Scaffold A ) as a high-value intermediate.[1]
Scaffold A offers a unique trifunctional geometry:
-
C2-Bromine: A handle for cross-coupling (Suzuki/Buchwald) to establish the "hinge-binding" or "solvent-front" vector.[1]
-
C5-Fluorine: A metabolic blocker that modulates the pKa of the pyridine nitrogen.
-
C4-Chiral Alcohol: A solubilizing group or anchor for ether linkages, critical for stereoselective binding in the ATP pocket.
Structural Analysis & Pharmacophore Logic
The utility of Scaffold A lies in its ability to address common failure modes in kinase inhibitor design: poor solubility, metabolic instability, and lack of selectivity.
The "Fluorine Effect" at C5
The C5-fluorine is not merely a steric blocker; it is an electronic tuner.[1]
-
pKa Modulation: Unsubstituted pyridine has a pKa of ~5.2. The electron-withdrawing fluorine reduces the basicity of the ring nitrogen (approx. pKa ~3.0–3.5). This prevents non-specific protonation at physiological pH, reducing off-target toxicity (e.g., hERG inhibition) while maintaining H-bond acceptor capability in the kinase hinge region.[1]
-
Metabolic Stability: The C5 position is a metabolic "soft spot" for CYP450 oxidation. Fluorine substitution blocks this oxidative liability.[2]
The Chiral Vector at C4
Kinase ATP pockets are inherently chiral environments. The 1-hydroxyethyl group creates a stereocenter.[1]
-
Interaction: The hydroxyl group can serve as a hydrogen bond donor/acceptor to conserved residues (e.g., Aspartate in the DFG motif).
-
Vector: Converting the alcohol to a chiral ether allows the molecule to extend into the ribose-binding pocket or the solvent front, a strategy successfully employed in ALK inhibitors like Crizotinib and Lorlatinib.
Synthetic Workflows
Visualizing the Functionalization Strategy
The following diagram illustrates the divergent synthesis pathways available from Scaffold A .
Caption: Divergent functionalization of Scaffold A. Red paths indicate C2-reactivity (Hinge/Tail); Green paths indicate C4-reactivity (Solvent Front).
Detailed Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling
Objective: Functionalize the C2-position with an aryl boronic acid while preserving the C5-fluorine and C4-alcohol.[1] Challenge: The free alcohol can poison sensitive catalysts. The C2-Br is significantly more reactive than the C5-F, allowing for high regioselectivity.[1]
Materials:
-
Scaffold A (1.0 equiv)[1]
-
Aryl Boronic Acid (1.2 equiv)[1]
-
Base: Cs₂CO₃ (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]
Step-by-Step Procedure:
-
Preparation: In a microwave vial or round-bottom flask, charge Scaffold A, Aryl Boronic Acid, and Cs₂CO₃.
-
Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon for 10 minutes. Critical: Oxygen removal is essential to prevent homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM quickly under an Argon stream. Seal the vessel.
-
Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS.[1][3]
-
Checkpoint: The starting material (Br-species) should disappear.[1] If the reaction stalls, add 2 mol% additional catalyst.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[4]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The alcohol functionality usually makes the product more polar; expect elution at 40–60% EtOAc.
Data Summary: Typical Yields
| Coupling Partner | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Phenylboronic acid | 90°C, 4h | 82% | Standard benchmark |
| 4-Pyrazolylboronic pinacol ester | 100°C, 6h | 65% | Requires longer time; Pyrazole NH may require protection (THP) |
| 2-Aminopyridine-5-boronic acid | 90°C, 5h | 70% | Common "Hinge Binder" motif |[1]
Protocol B: Chiral Resolution via SFC (Supercritical Fluid Chromatography)
Objective: Isolate the (S)- and (R)-enantiomers of Scaffold A or its derivatives.[5][1] Kinase affinity often differs by >100-fold between enantiomers.
Methodology: While asymmetric synthesis (e.g., CBS reduction of the corresponding ketone) is possible, Chiral SFC is preferred for rapid library generation during the Lead Optimization phase.
SFC Conditions:
-
Column: Chiralpak AD-H or IG (5 µm, 4.6 x 250 mm)
-
Mobile Phase: CO₂ / Methanol (80:20)[1]
-
Additive: 0.1% Diethylamine (DEA) or Ammonia.[1] Critical: The basic additive improves peak shape for the pyridine nitrogen.
-
Flow Rate: 3.0 mL/min[1]
-
Back Pressure: 120 bar[1]
-
Detection: UV at 254 nm[1]
Workflow:
-
Dissolve the racemic Scaffold A in Methanol (20 mg/mL).
-
Inject 5–10 µL onto the analytical column to determine separation factor (
). -
Scale up to semi-prep column (20 mm I.D.) for gram-scale separation.
-
Validation: Analyze fractions via analytical SFC. Enantiomeric Excess (ee) should be >98% for biological testing.[1]
Integrated Drug Discovery Workflow
The following flowchart places Scaffold A into the broader context of a Hit-to-Lead campaign.
Caption: Iterative optimization cycle using Scaffold A. Note the placement of Chiral Resolution before final derivatization to ensure SAR accuracy.
References
-
Role of Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[5][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] [Link]
-
Pyridine Scaffolds in Kinase Inhibitors (Crizotinib Context): Cui, J. J., et al. (2011).[5] Discovery of 3-[(3aR,6aR)-2-amino-3-chloro-3a,4,6,6a-tetrahydrocyclopenta[c]pyrrol-5-yl]-1H-pyrazol-4-yl]-2-aminopyridine derivatives as potent and selective c-Met inhibitors.[1] Journal of Medicinal Chemistry, 54(18), 6342-6363.[1] [Link][1]
-
Suzuki Coupling on Halogenated Pyridines: Li, H., Grinberg, N., et al. (2010). Regioselective Suzuki coupling of dihalopyridines. Organic Letters, 12(15), 3332-3335.[1] [Link]
-
Chiral Resolution Strategies in Drug Discovery: Francotte, E. R. (2001). Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers. Journal of Chromatography A, 906(1-2), 379-397.[1] [Link]
Sources
Chiral Separation of 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol Enantiomers: An Application and Protocol Guide
This guide provides a detailed exploration of chiral separation methods for the enantiomers of 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol, a key intermediate in pharmaceutical development. The structural complexity and pharmacological significance of chiral molecules necessitate robust and efficient enantioselective analytical techniques. More than half of all low-molecular-weight drugs possess stereoisomers, with each enantiomer often exhibiting distinct pharmacological activities. Consequently, the precise evaluation of the efficacy and safety of individual enantiomers is a critical aspect of pharmaceutical research and regulatory compliance.
This document outlines protocols for both Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), recognized as standard techniques for the purification of enantiomers from racemic mixtures. The primary focus will be on polysaccharide-based chiral stationary phases (CSPs), which are widely employed due to their broad applicability and high selectivity.
Foundational Principles of Chiral Separation
Chiral chromatography is a specialized variant of column chromatography designed for the separation of enantiomers. The core of this technique lies in the use of a chiral stationary phase (CSP), which interacts differentially with each enantiomer of a racemic mixture. This differential interaction, known as chiral recognition, leads to the formation of transient diastereomeric complexes between the analyte and the CSP. The stability of these complexes varies for each enantiomer, resulting in different retention times and, consequently, their separation.
The mechanisms governing chiral recognition are multifaceted and include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. Polysaccharide-based CSPs, derived from natural polymers like cellulose and amylose, are particularly effective due to their numerous chiral centers and complex stereochemistry, which provide multiple points of interaction for a wide range of compounds.
Supercritical Fluid Chromatography (SFC) for Chiral Separations
SFC has emerged as a powerful "green" analytical technique that combines the advantages of both gas and liquid chromatography. It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. Supercritical fluids exhibit properties of both liquids and gases; they have liquid-like densities for effective solute dissolution and gas-like low viscosity for improved mass transfer and faster diffusion. These characteristics lead to rapid, high-efficiency separations with significantly reduced consumption of organic solvents compared to traditional HPLC.
Advantages of SFC in Chiral Analysis
-
Speed and Efficiency: SFC provides shorter run times, better peak shapes, and often superior resolution compared to conventional LC techniques. A single analysis can often be completed in under 12 minutes, including column flushing and equilibration.
-
Reduced Solvent Consumption: The use of supercritical CO2 as the main mobile phase drastically cuts down on the use of hazardous organic solvents, aligning with green chemistry principles.
-
Versatility: SFC is compatible with a wide range of chiral stationary phases and can be readily coupled with mass spectrometry (MS) for enhanced detection and identification.
SFC Method Development Strategy
A systematic screening approach is indispensable for developing a successful chiral SFC method, as predicting separation conditions is not yet feasible through software alone. The process typically involves screening a set of columns with diverse selectivities against a panel of co-solvents.
The choice of the chiral stationary phase is the most critical factor in SFC method development. Polysaccharide-based columns, particularly those derived from amylose and cellulose, have demonstrated high success rates for a broad range of chiral compounds.
A recommended initial screening set includes columns with complementary selectivities, such as those with amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) coatings. These are screened against common alcohol co-solvents like methanol (MeOH), ethanol (EtOH), and isopropanol (2-PrOH), which have proven effective in numerous applications.
Workflow for SFC Method Screening
Caption: SFC method development workflow.
Protocol: Analytical SFC Chiral Separation
This protocol outlines a typical screening procedure for the analytical separation of this compound enantiomers.
1. Sample Preparation:
- Dissolve the racemic sample in the mobile phase co-solvent (e.g., methanol) to a final concentration of 0.5 mg/mL.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
2. Instrumentation and Columns:
- System: Supercritical Fluid Chromatograph with UV or MS detector.
- Columns:
- Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm
- Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm
- Chiralpak® IA-3 (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica gel)
- Chiralpak® IB-3 (Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica gel)
3. Initial Screening Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | CO2 / Co-solvent (Gradient or Isocratic) | CO2 is the primary mobile phase; co-solvents modulate retention and selectivity. |
| Co-solvents | Methanol (MeOH), Ethanol (EtOH) | Alcohols are effective initial choices for polysaccharide CSPs. |
| Gradient | 5% to 40% co-solvent over 5-10 min | A gradient helps to elute a wide range of compounds and identify a suitable isocratic condition. |
| Flow Rate | 3 mL/min | A typical flow rate for a 4.6 mm ID column to balance speed and efficiency. |
| Backpressure | 150 bar | Maintains the supercritical state of CO2 and influences mobile phase density. |
| Temperature | 30-40 °C | Affects mobile phase density and can fine-tune separations. |
| Detection | UV at an appropriate wavelength (e.g., 220 nm or 254 nm) | Selected based on the analyte's chromophore. |
| Injection Vol. | 5 µL | A standard volume for analytical screening. |
4. Data Evaluation and Optimization:
- Assess the chromatograms for baseline separation (Resolution, Rs > 1.5).
- If separation is not achieved, proceed to secondary screening by:
- Trying alternative co-solvents (e.g., 2-PrOH, ACN).
- Introducing additives. For basic compounds like pyridines, a basic additive such as diethylamine (DEA) or triethylamine (TEA) may be necessary to improve peak shape. For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) can be beneficial.
- Fine-tuning the temperature and backpressure to optimize selectivity and resolution.
High-Performance Liquid Chromatography (HPLC) for Chiral Separations
While SFC offers significant advantages, HPLC remains a widely used and robust technique for chiral separations. Polysaccharide-based CSPs are highly effective in HPLC under various modes, including normal-phase, reversed-phase, and polar organic modes.
HPLC Method Development Strategy
Similar to SFC, HPLC method development involves screening columns and mobile phases. The choice of mobile phase is critical and depends on the analyte's solubility and the nature of the CSP.
-
Normal-Phase (NP): Utilizes non-polar solvents like hexane or heptane mixed with a polar modifier such as isopropanol or ethanol. This mode is often the first choice for polysaccharide CSPs.
-
Reversed-Phase (RP): Employs aqueous mobile phases with organic modifiers like acetonitrile or methanol. This is preferred for polar analytes and offers compatibility with LC-MS.
-
Polar Organic (PO): Uses polar organic solvents like acetonitrile or methanol, sometimes with additives. This can be advantageous for compounds with limited solubility in NP or RP systems.
Workflow for HPLC Method Screening
Caption: HPLC method development workflow.
Protocol: Analytical HPLC Chiral Separation (Normal-Phase)
This protocol details a normal-phase HPLC screening method, often a successful starting point for compounds like the target analyte. A similar pyridine-containing compound, (R)-5-(1-Hydroxyethyl)-2-(pyridine-2-yl)--thiadiazole, was successfully separated on a Chiralpak IA column using a hexane/isopropanol mobile phase.
1. Sample Preparation:
- Dissolve the racemic sample in the mobile phase or a compatible solvent (e.g., isopropanol) to a concentration of 1 mg/mL.
- Filter the sample solution through a 0.45 µm syringe filter.
2. Instrumentation and Columns:
- System: HPLC or UHPLC system with UV detector.
- Columns:
- Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
- Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))
- Lux® Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate))
3. Initial Screening Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (e.g., 90:10, v/v) | A standard starting condition for normal-phase chiral separations on polysaccharide CSPs. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID analytical column. |
| Temperature | 25 °C | Ambient temperature is a common starting point; can be varied to improve resolution. |
| Detection | UV at 254 nm | A common wavelength for aromatic and heteroaromatic compounds. |
| Injection Vol. | 10 µL | A standard injection volume for analytical HPLC. |
4. Data Evaluation and Optimization:
- Evaluate the resolution between the enantiomeric peaks.
- If separation is inadequate, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% IPA).
- Consider adding an additive. For the basic pyridine nitrogen, a small amount of DEA (e.g., 0.1%) can significantly improve peak shape and resolution.
- Evaluate different alcohol modifiers (e.g., ethanol) which can alter the selectivity.
Summary and Concluding Remarks
The successful chiral separation of this compound is critical for its development as a pharmaceutical intermediate. Both SFC and HPLC offer viable pathways to achieve this, with polysaccharide-based chiral stationary phases being the recommended starting point due to their proven broad selectivity.
SFC is presented as the preferred initial approach due to its speed, efficiency, and environmentally friendly nature. A systematic screening of a small set of complementary columns against common alcohol co-solvents is likely to yield a successful separation in a high percentage of cases, often estimated around 75% in initial screenings. HPLC remains a robust and complementary technique, particularly with well-established normal-phase methods for similar structures.
For both techniques, a logical, stepwise optimization process involving the adjustment of mobile phase composition, temperature, and the use of additives is key to achieving baseline resolution and developing a robust analytical method suitable for quality control and further pharmaceutical development.
References
-
Agilent Technologies. (2019, January 10). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Agilent. Available from: [Link]
-
Chiral Technologies. (2021, March 14). SFC Chiral Separations: Method Development with Polysaccharide CSPs. Available from: [Link]
-
Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Presentation. Available from: [Link]
- Le, T. D., et al. (2022).
Application Note: Strategic Nucleophilic Substitution at the C2 Position of 5-Fluoropyridines
Executive Summary
The 5-fluoropyridine moiety is a "privileged scaffold" in medicinal chemistry. The fluorine atom at the C5 position serves a dual purpose: it blocks metabolic oxidation at a typically labile site and modulates the pKa of the pyridine nitrogen, thereby influencing bioavailability. However, the installation of substituents at the C2 position—critical for structure-activity relationship (SAR) tuning—requires precise control over reaction conditions to avoid side reactions or regiochemical scrambling.
This guide details the protocols for Nucleophilic Aromatic Substitution (
Mechanistic Foundation: The "Fluorine Effect"
To design effective experiments, one must understand the electronic landscape of the substrate.
Regioselectivity (Why C2?)
In 5-fluoropyridines carrying a leaving group (LG) at C2 (e.g., Cl, Br, F), nucleophilic attack occurs exclusively at C2.
-
Electronic Control: Attack at C2 generates a Meisenheimer intermediate where the negative charge is delocalized onto the electronegative ring nitrogen. Attack at C3 or C5 would localize charge on carbon atoms, a significantly higher energy state.
-
Inductive Activation: The fluorine at C5 (
) pulls electron density from the ring, lowering the LUMO energy and making the C2 carbon more electrophilic than in non-fluorinated pyridines.
The Element Effect (Leaving Group Selection)
In
-
Reactivity Order: C2-F
C2-NO > C2-Cl C2-Br. -
Practical Implication: 2,5-Difluoropyridine is a superior substrate for rapid library generation under mild conditions, whereas 2-chloro-5-fluoropyridine requires higher temperatures but is more cost-effective for scale-up.
Visualization: Reaction Pathway
The following diagram illustrates the regioselective attack and the stabilization of the intermediate.
Critical Experimental Parameters
Before executing the protocols, review these variables to ensure reproducibility.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO, NMP, DMF (Dipolar Aprotic) | Solvates cations (e.g., |
| Base | Neutralizes the generated acid (H-LG). Cesium is preferred for difficult substrates due to the "Cesium Effect" (solubility). | |
| Temperature | 80–120 °C (for Cl/Br) RT–60 °C (for F) | 2-Fluoropyridines are highly reactive and may require cooling to prevent bis-substitution or decomposition. |
| Concentration | 0.5 – 1.0 M | High concentration favors the bimolecular kinetics ( |
Experimental Protocols
Protocol A: C2-Amination of 2-Chloro-5-fluoropyridine
Best for: Primary and secondary amines, cost-sensitive scale-up.
Reagents:
-
Substrate: 2-Chloro-5-fluoropyridine (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv)
-
Base:
(2.0 equiv) -
Solvent: DMSO (anhydrous)
Step-by-Step:
-
Setup: Charge a reaction vial with 2-chloro-5-fluoropyridine (100 mg, 0.76 mmol) and
(210 mg, 1.52 mmol). -
Addition: Add anhydrous DMSO (1.5 mL) followed by the amine (e.g., Morpholine, 1.14 mmol).
-
Reaction: Seal the vial and heat to 100 °C for 4–12 hours.
-
Checkpoint: Monitor by LC-MS.[2] The product peak (M+H) should appear; the starting material (Cl isotope pattern) should disappear.
-
-
Workup: Cool to room temperature (RT). Dilute with Ethyl Acetate (10 mL) and wash with water (3 x 5 mL) to remove DMSO.
-
Purification: Dry organic layer over
, concentrate, and purify via silica flash chromatography (Hexane/EtOAc gradient).
Protocol B: Rapid Etherification of 2,5-Difluoropyridine
Best for: Introducing alkoxy groups while retaining the C5-fluorine.
Reagents:
-
Substrate: 2,5-Difluoropyridine (1.0 equiv)
-
Nucleophile: Alcohol (1.1 equiv)
-
Base: NaH (60% dispersion, 1.2 equiv) or KOtBu (1.2 equiv)
-
Solvent: THF (0 °C to RT)
Step-by-Step:
-
Activation: In a dry flask under
, suspend NaH (1.2 equiv) in dry THF. -
Alkoxide Formation: Add the alcohol dropwise at 0 °C. Stir for 15 min until
evolution ceases. -
Substitution: Add 2,5-difluoropyridine (1.0 equiv) dropwise at 0 °C.
-
Note: The reaction is exothermic. The C2-F is displaced rapidly.
-
-
Completion: Allow to warm to RT. Reaction is usually complete in <1 hour.[3]
-
Quench: Carefully quench with sat.
solution. Extract with ether.[4]
Protocol C: Troubleshooting "Stalled" Reactions (The Buchwald Alternative)
If the
Conditions:
-
Catalyst:
(2 mol%) + Xantphos (4 mol%) -
Base:
-
Solvent: 1,4-Dioxane, 100 °C.
Decision Matrix for Method Selection
Use the following logic flow to select the optimal synthetic route for your specific 5-fluoropyridine derivative.
References
-
Regioselectivity in Pyridines
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
- Source: American Chemical Society (ACS)
-
[Link]
-
Mechanistic Insights (
Kinetics): -
Process Chemistry (Scale-Up)
-
Preparation method of 2-amino-5-fluoropyridine (Patent CN116924975).[7]
- Source: WIPO / Google P
-
-
Fluorine Effect in Heterocycles
- Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine.
- Source: ResearchG
-
[Link]
Sources
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science | MDPI [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Reductive amination precursors using 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol
Reductive Amination Precursors: Advanced Strategies for C-N Bond Formation Using 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol
Abstract
This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic use of This compound as a precursor for the synthesis of complex amines via reductive amination. Halogenated pyridinyl scaffolds are privileged structures in modern pharmaceuticals, and efficient methods for their elaboration are of high value.[1] This document moves beyond a simple recitation of steps, offering in-depth mechanistic insights, justification for reagent selection, and detailed, field-proven protocols. We will first address the synthesis of the requisite alcohol precursor and then detail a primary, one-pot oxidative-reductive amination protocol necessary for its conversion into diverse secondary and tertiary amines.
Introduction: The Strategic Value of Reductive Amination
Reductive amination stands as a cornerstone of modern organic synthesis, providing a robust and controlled method for the formation of carbon-nitrogen bonds.[2][3] It is one of the most effective methods for synthesizing a wide array of primary, secondary, and tertiary amines.[4] Unlike direct SN2 alkylation of amines with alkyl halides, which is often plagued by a lack of control and over-alkylation, reductive amination proceeds through a distinct two-stage mechanism: the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, followed by its immediate reduction.[3][5] This process offers superior selectivity and typically results in higher yields of the desired mono-alkylated product.
The target precursor, This compound , incorporates a highly functionalized pyridine ring. The presence of both a bromine and a fluorine atom offers distinct advantages: they modulate the electronic properties of the ring and provide orthogonal handles for subsequent cross-coupling reactions, making this scaffold exceptionally valuable for building molecular complexity in drug discovery programs. This guide details the necessary steps to leverage this building block effectively.
Synthesis of the Precursor: this compound
The title compound is not the primary reactant in reductive amination but rather the stable precursor to the key carbonyl intermediate. Its synthesis is a prerequisite for the main application and is most reliably achieved by the reduction of the corresponding ketone, 1-(2-bromo-5-fluoropyridin-4-yl)ethanone.
Workflow for Precursor Synthesis
Caption: Synthesis of the target alcohol via ketone reduction.
Protocol 1: Reduction of 1-(2-bromo-5-fluoropyridin-4-yl)ethanone
This protocol outlines a standard, high-yielding reduction using sodium borohydride, a mild and selective reducing agent for ketones.[6][7][8]
Materials:
-
1-(2-bromo-5-fluoropyridin-4-yl)ethanone (1.0 eq)
-
Methanol (MeOH), anhydrous (approx. 0.2 M concentration of ketone)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1-(2-bromo-5-fluoropyridin-4-yl)ethanone in anhydrous methanol.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride in small portions over 15-20 minutes. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the desired alcohol, which can be used in the next step without further purification if deemed sufficiently pure by NMR analysis.
Core Application: One-Pot Oxidative-Reductive Amination
Starting with an alcohol requires a conceptual shift from a standard reductive amination. The alcohol is not electrophilic and cannot condense with an amine. Therefore, it must first be oxidized to the corresponding carbonyl compound. Performing this oxidation and the subsequent reductive amination in a single pot offers significant advantages in terms of efficiency, time, and material economy by avoiding the isolation of the intermediate ketone.[9][10]
Mechanistic Rationale and Reagent Selection
The one-pot sequence involves two distinct chemical transformations that must be compatible:
-
Alcohol Oxidation: A mild oxidation is required to convert the secondary alcohol to a ketone in situ. Reagents like Dess-Martin Periodinane (DMP) or conditions for a Swern oxidation are ideal as they operate under neutral or basic conditions, are highly selective, and do not employ harsh acids or metals that could interfere with the subsequent step.[11][12][13][14] We will focus on the Swern oxidation for its reliability and wide functional group tolerance.[1][15][16]
-
Reductive Amination: Once the ketone is formed, it condenses with the chosen amine. For the reduction of the resulting iminium ion, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[3][4][17]
Why Sodium Triacetoxyborohydride?
-
Enhanced Selectivity: STAB is a sterically hindered and less reactive hydride donor than NaBH₄. It reacts much faster with the protonated iminium ion intermediate than with the ketone precursor, minimizing the formation of the alcohol byproduct.[4][17]
-
Mild Conditions: It is effective under mildly acidic to neutral conditions, which are optimal for imine/iminium ion formation.[3][4]
-
Solvent Compatibility: STAB is most effective in aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM), which are also the standard solvents for Swern oxidations.[18] This compatibility is key to the one-pot procedure.
Mechanism: From Alcohol to Amine in One Pot
Sources
- 1. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scribd.com [scribd.com]
- 7. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. One-pot synthesis of imines from alcohols and amines with TiO2 loading Pt nanoparticles under UV irradiation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Swern oxidation - Wikipedia [en.wikipedia.org]
- 13. Dess-Martin Oxidation [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Reduction of 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol
Welcome to the technical support center for the synthesis of 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol and its subsequent reduction. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve the yield and purity of your reduction reaction.
Introduction
The reduction of the ketone 1-(2-bromo-5-fluoropyridin-4-yl)ethanone to the corresponding alcohol, this compound, is a critical step in the synthesis of various pharmaceutical intermediates. However, this transformation can be challenging, often resulting in low yields due to side reactions such as debromination or over-reduction. This guide provides a structured approach to troubleshooting and optimizing this reduction.
Troubleshooting Guide: Low Yield and Side Reactions
Low yield in the reduction of this compound is a common issue. The following section addresses specific problems you might encounter and provides actionable solutions.
Issue 1: Significant Debromination of the Pyridine Ring
One of the most prevalent side reactions is the reductive cleavage of the carbon-bromine bond, leading to the formation of 1-(5-fluoropyridin-4-yl)ethan-1-ol. This is particularly common with more reactive reducing agents or under harsh reaction conditions.
Potential Causes:
-
Harsh Reducing Agents: Strong hydride donors like Lithium Aluminum Hydride (LiAlH4) can readily reduce aryl halides.
-
Catalytic Hydrogenation: Standard catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) is well-known to cause dehalogenation of aryl halides.[1][2]
-
Elevated Temperatures: Higher reaction temperatures can promote the undesired debromination.
Solutions:
-
Select a Milder Reducing Agent: Sodium borohydride (NaBH4) is a significantly milder reducing agent than LiAlH4 and is generally the preferred choice for reducing ketones in the presence of sensitive functional groups like aryl bromides.[3][4] It typically does not reduce esters, amides, or carboxylic acids under standard conditions.[3][5]
-
Control Reaction Temperature: Perform the reduction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can help minimize side reactions.[6][7]
-
Avoid Catalytic Hydrogenation with Pd/C: If catalytic hydrogenation is considered, alternative catalysts that are less prone to causing dehalogenation should be explored. However, for this specific transformation, hydride reduction is generally more chemoselective.
Issue 2: Incomplete Conversion of the Starting Ketone
Another common problem is the presence of unreacted 1-(2-bromo-5-fluoropyridin-4-yl)ethanone in the final product mixture, indicating an incomplete reaction.
Potential Causes:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate.
-
Low Reaction Temperature: While beneficial for minimizing side reactions, excessively low temperatures can significantly slow down the desired reduction.
-
Poor Solubility: The starting material or the reducing agent may not be fully dissolved in the chosen solvent.
Solutions:
-
Optimize Stoichiometry: While NaBH4 can theoretically provide four hydride equivalents, it's common to use a molar excess (e.g., 1.5 to 2 equivalents) to ensure complete conversion.
-
Gradual Temperature Increase: Start the reaction at a low temperature (e.g., 0 °C) and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, allow it to slowly warm to room temperature.
-
Solvent Selection: Methanol or ethanol are common solvents for NaBH4 reductions.[7] Ensure your starting material is soluble in the chosen solvent. If solubility is an issue, a co-solvent system might be necessary.
Issue 3: Over-reduction to 2-bromo-5-fluoro-4-ethylpyridine
In some cases, the desired alcohol product can be further reduced to the corresponding alkane, 2-bromo-5-fluoro-4-ethylpyridine. This is a form of deoxygenation.
Potential Causes:
-
Harsh Reaction Conditions: This is more likely with strong reducing agents or under forcing conditions (high temperature, prolonged reaction times).
-
Use of Specific Reagents: Certain reduction methods, like the Wolff-Kishner or Clemmensen reductions, are designed to reduce carbonyls directly to methylenes.[8] Catalytic transfer hydrogenation can also sometimes lead to the reduction of the alcohol intermediate.[9]
Solutions:
-
Use a Mild and Selective Reducing Agent: Sodium borohydride is highly selective for the reduction of aldehydes and ketones to alcohols and is unlikely to cause this over-reduction under standard conditions.[10]
-
Reaction Monitoring: Closely monitor the reaction by TLC to stop it as soon as the starting material is consumed, preventing further reduction of the product.
-
Consider a Barton-McCombie Deoxygenation for Intentional Deoxygenation: If the alkane is the desired product, a two-step Barton-McCombie deoxygenation of the alcohol would be a more controlled and efficient method.[11][12][13][14] This reaction involves converting the alcohol to a thiocarbonyl derivative, which is then treated with a radical initiator and a hydrogen atom donor.[12][14]
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting low yield in the reduction of this compound.
Caption: Troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for converting 1-(2-bromo-5-fluoropyridin-4-yl)ethanone to the corresponding alcohol?
For this specific transformation, sodium borohydride (NaBH4) is the recommended reducing agent.[3][10] It is chemoselective for the reduction of the ketone in the presence of the bromo- and fluoro-substituents on the pyridine ring. Stronger reducing agents like lithium aluminum hydride (LiAlH4) should be avoided as they can lead to debromination.
Q2: Can I use catalytic hydrogenation for this reduction?
Catalytic hydrogenation, especially with palladium on carbon (Pd/C), is generally not recommended for this substrate due to the high risk of reductive debromination.[1] While other catalysts might offer better selectivity, hydride reduction with NaBH4 is a more reliable and straightforward method for this transformation.
Q3: What solvent should I use for the NaBH4 reduction?
Methanol and ethanol are the most common and effective solvents for NaBH4 reductions.[7] They are protic solvents that can participate in the reaction mechanism by protonating the intermediate alkoxide. Ensure your starting ketone is soluble in the chosen alcohol.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction.[6] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting ketone and the product alcohol. The ketone is typically less polar than the alcohol.
Q5: My reaction is very slow at 0°C. What should I do?
If the reaction is sluggish at 0°C, you can allow the reaction mixture to slowly warm to room temperature.[7] Continue to monitor the progress by TLC. This gradual increase in temperature often provides a good balance between reaction rate and selectivity.
Q6: I see a small amount of the deoxygenated product, 2-bromo-5-fluoro-4-ethylpyridine. How can I avoid this?
The formation of the deoxygenated product is rare with NaBH4 under standard conditions. If you observe this, it could be due to prolonged reaction times or elevated temperatures. Ensure you are using a moderate excess of NaBH4 and stop the reaction as soon as the starting material is consumed, as confirmed by TLC.
Comparative Data on Reducing Agents
| Reducing Agent | Typical Conditions | Selectivity for Ketone over Aryl Bromide | Potential Side Reactions |
| Sodium Borohydride (NaBH4) | Methanol or Ethanol, 0°C to RT | High | Minimal with proper temperature control. |
| Lithium Aluminum Hydride (LiAlH4) | Anhydrous Ether or THF, 0°C to RT | Low to Moderate | Debromination, reduction of other functional groups.[4] |
| Catalytic Hydrogenation (H2, Pd/C) | Methanol or Ethanol, RT, H2 atmosphere | Low | Significant debromination.[1][2] |
| Catalytic Transfer Hydrogenation (Ammonium Formate, Pd/C) | Methanol or Acetic Acid, Reflux | Low | Debromination, potential for deoxygenation.[15][16][17] |
Experimental Protocols
Protocol 1: Optimized Sodium Borohydride Reduction
This protocol is designed to maximize the yield of this compound while minimizing side reactions.
Materials:
-
1-(2-bromo-5-fluoropyridin-4-yl)ethanone
-
Sodium borohydride (NaBH4)
-
Methanol (anhydrous)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 1-(2-bromo-5-fluoropyridin-4-yl)ethanone (1.0 eq) in methanol (approximately 0.25 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[6]
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
If the reaction is not complete after 1-2 hours, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring until the starting material is fully consumed.
-
Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaBH4 by the slow addition of deionized water.
-
Add saturated aqueous NH4Cl solution to the mixture and stir for 15 minutes.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Decision Tree for Reagent Selection
This diagram provides a logical pathway for selecting the appropriate reagents for the reduction.
Sources
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. savemyexams.com [savemyexams.com]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. webassign.net [webassign.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ammonium Formate CTH Reduction of Aldehydes and Ketones to Methylene Derivatives - [www.rhodium.ws] [erowid.org]
- 10. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 11. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Barton-McCombie Reaction [organic-chemistry.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]
- 17. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Technical Support Center: Preventing Debromination in Pyridine Functionalization
For immediate release
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the common challenge of debromination during the functionalization of bromopyridines. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you overcome this side reaction and achieve your desired synthetic outcomes.
Troubleshooting Guide: Addressing Debromination in Real-Time
This section is designed to address specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and actionable steps to mitigate the problem.
Question: I am observing significant debromination in my Suzuki-Miyaura coupling of a bromopyridine. What is the primary cause and how can I prevent it?
Answer:
The formation of a debrominated pyridine byproduct, a side reaction known as hydrodehalogenation, is a frequent challenge in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] This occurs when the palladium-aryl intermediate, which is key to the catalytic cycle, reacts with a hydride source in the reaction mixture instead of the intended organoboron reagent.[1]
Several factors can contribute to this undesired pathway:
-
Hydride Sources: These can be present as impurities in your reagents or solvent, or they can be generated from the reaction components themselves.[1]
-
Reaction Temperature: Higher temperatures can accelerate the rate of debromination.[3]
-
Choice of Base: The type and strength of the base are critical. Strong bases can sometimes promote the side reaction.[2][3]
-
Catalyst and Ligand System: The electronic and steric properties of the phosphine ligand play a crucial role in determining the reaction outcome.[2][3]
Troubleshooting Workflow:
Caption: A stepwise approach to troubleshooting debromination.
Detailed Recommendations:
-
Lower the Reaction Temperature: Attempt the reaction at a lower temperature, for instance, starting from room temperature and gradually increasing to 80 °C.[3] This can often slow down the rate of the debromination side reaction more significantly than the desired coupling.
-
Screen Different Bases: Switching from strong bases like sodium tert-butoxide (NaOtBu) to weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is a highly effective strategy.[1][2][3]
Base Type Examples Suitability for Suppressing Debromination Strong Bases NaOH, KOH, NaOtBu Avoid if possible, as they can promote side reactions.[3] Carbonate Bases K₂CO₃, Cs₂CO₃ A good starting point; generally milder and effective.[3] Phosphate Bases K₃PO₄ A viable alternative if carbonates are not optimal.[3] -
Optimize the Ligand: The choice of phosphine ligand is paramount. Bulky and electron-rich ligands are known to promote the desired reductive elimination step that forms the C-C bond, outcompeting the debromination pathway.[2] Consider screening ligands such as SPhos, RuPhos, or XPhos.
-
Ensure Anhydrous and Inert Conditions: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[1] Thoroughly degas your solvents and maintain a strict inert atmosphere (argon or nitrogen) to prevent catalyst deactivation and potential side reactions. Ensure all reagents and solvents are anhydrous, as water can sometimes be a proton source for hydrodehalogenation.
Question: I'm performing a Buchwald-Hartwig amination on a 2-bromopyridine and observing a low yield with significant starting material recovery. Could this be related to debromination?
Answer:
While hydrodebromination is a possibility, a low yield with recovery of starting material in Buchwald-Hartwig aminations of 2-bromopyridines often points towards catalyst inhibition or deactivation.[1] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, hindering its catalytic activity.[1]
Troubleshooting Steps:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial. These ligands can shield the palladium center and promote the desired catalytic cycle. Ligands like SPhos, RuPhos, and XPhos are often effective in these cases.
-
Catalyst Choice: Employing pre-formed palladium catalysts (pre-catalysts) can lead to more reproducible and active catalytic systems compared to generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂.
-
Base Selection: While a strong base is often required for the Buchwald-Hartwig reaction, screening different bases can still be beneficial. Sodium tert-butoxide is commonly used, but in some cases, a switch to lithium bis(trimethylsilyl)amide (LiHMDS) might be advantageous.
Experimental Protocol for Buchwald-Hartwig Amination of 2-Bromopyridine:
This protocol is a general starting point and may require optimization for your specific substrate.
-
To an oven-dried Schlenk tube, add the 2-bromopyridine (1.0 mmol), the amine (1.2 mmol), the palladium pre-catalyst (e.g., XPhos-Pd-G3, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture with vigorous stirring to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question: My Sonogashira coupling of a 3-bromopyridine is yielding a complex mixture with a significant amount of the debrominated pyridine. How can I improve the selectivity?
Answer:
Debromination can also be a problematic side reaction in Sonogashira couplings of bromopyridines.[2] The conditions that promote the desired C-C bond formation can sometimes also favor the undesired hydrodehalogenation.
Strategies to Minimize Debromination in Sonogashira Couplings:
-
Copper-Free Conditions: While the traditional Sonogashira reaction uses a copper co-catalyst, copper-free protocols can sometimes help to avoid side reactions, including potential debromination pathways.[2]
-
Base and Solvent Optimization: The choice of base and solvent is critical. An organic base like triethylamine (Et₃N) in a solvent such as DMF is a common starting point. However, screening other bases and solvents may be necessary.
-
Catalyst System: The combination of the palladium source and ligand can significantly influence the outcome. Pd(PPh₃)₄ is a commonly used catalyst for this transformation.
Copper-Free Sonogashira Coupling Protocol for 3-Bromopyridine:
-
To an oven-dried Schlenk tube, add the 3-bromopyridine (1.0 mmol) and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the tube with nitrogen or argon three times.[2]
-
Add anhydrous DMF (5 mL), triethylamine (3.0 mmol), and the terminal alkyne (1.2 mmol) via syringe.[2]
-
Seal the tube and heat the reaction mixture at 80 °C with vigorous stirring for 6 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[2]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about debromination in pyridine functionalization.
What is the general mechanism of palladium-catalyzed debromination?
Hydrodebromination, or debromination, is a reductive process where a C-Br bond is cleaved and replaced with a C-H bond. In the context of palladium-catalyzed cross-coupling reactions, it is a common side reaction that competes with the desired C-C or C-N bond formation.[2]
The generally accepted mechanism involves the following steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the bromopyridine to form a Pd(II)-pyridyl-bromide intermediate.
-
Formation of a Palladium-Hydride Species: Instead of undergoing transmetalation with the coupling partner, the Pd(II) intermediate reacts with a hydride source. This can occur through various pathways, including β-hydride elimination from an alkoxide base or reaction with trace amounts of water or other proton sources.
-
Reductive Elimination: The Pd(II)-pyridyl-hydride intermediate then undergoes reductive elimination to form the debrominated pyridine product and regenerate the Pd(0) catalyst.
Caption: Competing pathways in palladium-catalyzed cross-coupling.
Are certain positions on the pyridine ring more susceptible to debromination?
Yes, the position of the bromine atom on the pyridine ring can influence the propensity for debromination. 2-bromopyridines are often particularly challenging substrates.[2] This is due to a combination of electronic effects and the proximity of the nitrogen atom, which can influence the stability of the palladium-pyridyl intermediate and its susceptibility to side reactions.
Can the purity of my reagents affect the extent of debromination?
Absolutely. The purity of all your reagents, including the bromopyridine, the coupling partner, the solvent, and the base, is paramount. Impurities can act as hydride sources or poison the catalyst, leading to an increase in side reactions like debromination.[1] It is always recommended to use high-purity, anhydrous reagents and solvents.
When should I consider protecting the pyridine nitrogen?
While not always necessary for simple cross-coupling reactions, in some cases, particularly with complex substrates or when other reactive functional groups are present, N-protection of the pyridine ring can be a viable strategy. The formation of a pyridinium salt can alter the electronic properties of the ring and may help to suppress side reactions. However, this adds extra steps to your synthesis (protection and deprotection) and should be considered on a case-by-case basis.
References
- BenchChem. (n.d.). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.
- BenchChem. (n.d.). How to avoid debromination in pyridine coupling reactions.
- BenchChem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2023, June 30). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
Sources
Stability of 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol under basic conditions
Executive Summary
1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol is a highly functionalized pyridine intermediate used frequently in the synthesis of kinase inhibitors (e.g., KRAS, TRK).
Core Stability Warning: This molecule is inherently unstable under basic conditions . Users frequently underestimate the reactivity of the 5-fluoro substituent. While the 2-bromo position is the intended handle for cross-coupling (e.g., Suzuki-Miyaura), the presence of a base triggers two competing degradation pathways:
-
Intramolecular Cyclization (Major Risk): Rapid displacement of the 5-fluorine by the deprotonated 4-alkoxide, yielding a furo[2,3-c]pyridine byproduct.
-
Intermolecular SNAr (Secondary Risk): Displacement of the 2-bromine by external nucleophiles (OH⁻, OR⁻).
Critical Degradation Pathways
The following diagram illustrates the two competing failure modes when this substrate is exposed to base (e.g., K₂CO₃, NaH, NaOH).
Figure 1: Competing degradation pathways. Path A (Red) is often faster due to the proximity of the reactive centers (entropy).
Technical Deep Dive
Issue 1: The "Hidden" Cyclization (Path A)
The 4-(1-hydroxyethyl) group and the 5-fluoro group are ortho to each other.
-
Mechanism: Upon deprotonation, the resulting alkoxide attacks the adjacent C5 position.
-
Why it happens: The pyridine ring is electron-deficient, activating the C5-F bond for Nucleophilic Aromatic Substitution (SNAr).[1] Fluoride is an excellent leaving group in SNAr due to the high electronegativity of F, which stabilizes the Meisenheimer complex intermediate [1].[1]
-
Result: Formation of a stable 5-membered furan ring fused to the pyridine. This impurity is often difficult to separate from the product because it loses polarity (loss of OH group).
Issue 2: The "Obvious" Hydrolysis (Path B)
The 2-bromo position is highly activated because it is ortho to the pyridine nitrogen.
-
Mechanism: External nucleophiles (like Hydroxide from aqueous bases or Methoxide from methanolysis) attack C2.
-
Reactivity: 2-Fluoropyridines generally react faster than 2-bromopyridines in SNAr [2], but here the Br is at the most activated position (C2). However, steric hindrance at C2 is lower than at C4/C5, making it susceptible to bulky external bases.
Troubleshooting Guide & FAQ
Q1: I see a new spot on TLC that is less polar than my starting material. What is it?
Diagnosis: This is likely the cyclized furo-pyridine byproduct .
-
Reason: The cyclization consumes the polar hydroxyl (-OH) group to form an ether linkage, significantly increasing the Rf value in non-polar solvents (Hexane/EtOAc).
-
Confirmation: Check 1H NMR. The doublet for the methyl group (CH₃) will shift, and the broad singlet for OH will disappear. The aromatic region will show a change in coupling constants as the F is lost.
Q2: Can I use K₂CO₃ in DMF for a Suzuki coupling on this substrate?
Risk Level: HIGH.
-
Analysis: Carbonate bases in polar aprotic solvents (DMF, DMSO) are sufficient to deprotonate the secondary alcohol (pKa ~16-17, lowered by the electron-poor pyridine). Once deprotonated, cyclization is imminent at elevated temperatures (80°C+).
-
Solution: You must protect the alcohol before the coupling reaction.
Q3: What protecting group do you recommend?
Recommendation: TBS (tert-Butyldimethylsilyl) or MOM (Methoxymethyl) .
-
TBS: Easy to install (TBSCl/Imidazole) and stable to basic Suzuki conditions.
-
MOM: More robust but requires acidic conditions to remove, which might be incompatible if your final molecule is acid-sensitive.
-
Avoid: Acetyl (Ac) or Benzoyl (Bz) groups. These are "base-labile" and will hydrolyze under the Suzuki coupling conditions, re-exposing the alcohol and triggering cyclization.
Recommended Protocols
Protocol A: Safe Handling During Cross-Coupling
Do not attempt direct coupling on the free alcohol.
-
Protection Step:
-
Reagents: Substrate (1.0 eq), TBSCl (1.2 eq), Imidazole (2.5 eq), DMAP (0.1 eq).
-
Solvent: DCM or DMF (0.5 M).
-
Conditions: Stir at RT for 2-4 hours.
-
Workup: Wash with water/brine.[1] The silyl ether prevents the alkoxide formation, completely shutting down Path A.
-
-
Coupling Step (Suzuki):
-
Reagents: Protected Substrate, Boronic Acid, Pd catalyst (e.g., Pd(dppf)Cl₂), Base (K₂CO₃ or Cs₂CO₃).
-
Solvent: Dioxane/Water (4:1).
-
Note: The TBS group is stable here.
-
-
Deprotection Step:
-
Reagents: TBAF (Tetra-n-butylammonium fluoride) in THF.
-
Warning: Ensure the subsequent chemistry does not require basic conditions, or deprotect only at the very end of the synthesis.
-
Protocol B: Base Selection Matrix
If you must use the free alcohol (not recommended), use this decision matrix to minimize degradation.
| Base Type | Example | Risk | Comment |
| Strong/Bulky | NaH, KOtBu | Critical | Will quantitatively deprotonate OH, causing rapid cyclization. Avoid. |
| Aqueous/Inorganic | NaOH, KOH | High | High concentration of OH⁻ leads to C2-Br displacement (Hydrolysis). |
| Weak/Inorganic | K₂CO₃, Cs₂CO₃ | Medium | Can be used if T < 40°C. At reflux, cyclization occurs. |
| Organic Amine | TEA, DIPEA | Low | Generally too weak to deprotonate the alcohol significantly. Best choice if base is needed only to neutralize acid. |
Visualization of Protection Strategy
Figure 2: The "Protect-Coupling-Deprotect" workflow is the only reliable method to maintain high yield.
References
-
BenchChem. (2025).[1] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from
-
ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.[1][2] Retrieved from
-
National Institutes of Health (PMC). (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. (Analogous cyclization mechanisms). Retrieved from
-
Fisher Scientific. (2010).[3] Safety Data Sheet: 5-Bromo-2-fluoropyridine. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to the ¹⁹F NMR Shifts of 2-Bromo-5-fluoropyridine Derivatives
For drug development professionals, researchers, and scientists, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 2-bromo-5-fluoropyridine core is a particularly valuable building block, offering multiple reaction sites for diversification. Understanding the electronic environment of these molecules is critical, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally sensitive tool for this purpose.[1][2] This guide provides an in-depth comparison of the ¹⁹F NMR chemical shifts of 2-bromo-5-fluoropyridine derivatives, focusing on the predictive power of substituent effects and providing a robust experimental framework for obtaining high-quality data.
The Unique Power of ¹⁹F NMR in Fluorinated Pyridines
The ¹⁹F nucleus possesses several properties that make it ideal for NMR spectroscopy: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton nucleus.[2][3] A key advantage of ¹⁹F NMR is its vast chemical shift range, which can span over 800 ppm.[1][2] This wide dispersion minimizes signal overlap and makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment.[3][4] Consequently, ¹⁹F NMR is a powerful tool for characterizing the electronic impact of substituents on the 2-bromo-5-fluoropyridine scaffold.
Understanding Substituent Effects on the ¹⁹F Chemical Shift
The ¹⁹F chemical shift in aromatic systems like 2-bromo-5-fluoropyridine is primarily governed by the electronic effects of other substituents on the ring. These effects can be broadly categorized as inductive and resonance effects.
-
Inductive Effects: These are transmitted through the sigma bond framework and are related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) will pull electron density away from the ring, generally leading to a deshielding of the fluorine nucleus and a downfield shift (less negative ppm value). Conversely, electron-donating groups (EDGs) will increase electron density, causing an upfield shift (more negative ppm value).
-
Resonance Effects: These are transmitted through the pi-electron system of the aromatic ring. Substituents that can donate or withdraw electron density via resonance will have a pronounced effect on the ¹⁹F chemical shift, particularly when positioned ortho or para to the fluorine atom.
In the 2-bromo-5-fluoropyridine system, a substituent at the 3-, 4-, or 6-position will modulate the electron density at the C-5 position, directly influencing the shielding of the attached fluorine atom.
Comparative Analysis of ¹⁹F NMR Shifts in Substituted 2-Bromo-5-fluoropyridines
| Substituent at Position X | Predicted Effect on Electron Density at C-5 | Predicted ¹⁹F Chemical Shift (δ, ppm) vs. CFCl₃ |
| H (Parent Compound) | Baseline | ~ -120 to -130 |
| 3-CH₃ (EDG - weak inductive) | Minor Increase | More negative (upfield shift) |
| 3-NH₂ (EDG - strong resonance) | Significant Increase | More negative (upfield shift) |
| 4-Cl (EWG - inductive) | Decrease | Less negative (downfield shift) |
| 6-CN (EWG - strong inductive & resonance) | Significant Decrease | Less negative (downfield shift) |
| 3-NO₂ (EWG - strong inductive & resonance) | Significant Decrease | Less negative (downfield shift) |
Note: These are predicted trends. The exact chemical shift values will vary depending on the solvent and other experimental conditions.[3]
The following diagram illustrates the influence of electron-donating and electron-withdrawing groups on the ¹⁹F chemical shift of the 2-bromo-5-fluoropyridine core.
Caption: Influence of substituents on the ¹⁹F NMR chemical shift.
Experimental Protocol for Acquiring High-Quality ¹⁹F NMR Data
To ensure the accuracy and reproducibility of ¹⁹F NMR data for comparative studies, a standardized experimental protocol is essential. The following methodology is recommended for the analysis of 2-bromo-5-fluoropyridine derivatives.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound of interest and has a minimal solvent effect on the ¹⁹F chemical shift. Chloroform-d (CDCl₃) is a common choice. For studies on solvent effects, a range of solvents with varying polarities should be used (e.g., DMSO-d₆, Acetonitrile-d₃, Benzene-d₆).
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.
-
Reference Standard: While ¹⁹F NMR can be referenced to an external standard, it is often more convenient to use an internal standard. A common reference compound is trifluorotoluene (C₆H₅CF₃), which has a chemical shift of approximately -63.72 ppm relative to CFCl₃.[5] Add a small, known amount of the internal standard to the NMR tube.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
Tuning and Shimming: Tune the probe to the ¹⁹F frequency and shim the magnetic field to achieve optimal homogeneity, as indicated by a sharp and symmetrical signal for the reference compound.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient. For quantitative analysis, ensure a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time).[6]
-
Proton Decoupling: To simplify the spectrum and improve the signal-to-noise ratio, use proton decoupling (e.g., Waltz-16).[1]
-
Spectral Width: Set a wide spectral width to encompass the expected range of ¹⁹F chemical shifts (e.g., -50 to -150 ppm for aryl fluorides).[7]
-
Number of Scans: The number of scans will depend on the sample concentration. For a typical sample, 16 to 64 scans should provide an adequate signal-to-noise ratio.
-
III. Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phase and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard to its known chemical shift value.
-
Peak Picking and Integration: Identify and integrate all fluorine signals. The relative integrals should correspond to the number of fluorine atoms in each environment.
The following diagram outlines the experimental workflow for acquiring and processing ¹⁹F NMR data.
Caption: Workflow for ¹⁹F NMR data acquisition and analysis.
Conclusion
¹⁹F NMR spectroscopy is an indispensable technique for the characterization of 2-bromo-5-fluoropyridine derivatives. The high sensitivity of the ¹⁹F chemical shift to the electronic environment allows for a detailed understanding of substituent effects. By following a standardized experimental protocol and applying the principles of physical organic chemistry, researchers can confidently compare the electronic properties of a series of compounds, enabling informed decisions in the drug discovery and development process. This guide provides the foundational knowledge and practical steps necessary to leverage the full potential of ¹⁹F NMR in the study of these important fluorinated heterocycles.
References
-
University of Wisconsin-Madison. (2020, February 14). 19F NMR Reference Standards. Department of Chemistry. [Link]
-
University of Sheffield. 19Flourine NMR. Department of Chemistry. [Link]
-
Wikipedia. (2023, November 29). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility. [Link]
-
University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Department of Chemistry. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. [Link]
-
Dalvit, C., et al. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Chemical Society Reviews, 50(13), 7549-7571. [Link]
-
V. V. Dvornikov, et al. (2016). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Biophysical Journal, 111(11), 2445-2452. [Link]
-
PubChem. 2-bromo-5-fluoro-3-methylpyridine. [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. colorado.edu [colorado.edu]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. 19F [nmr.chem.ucsb.edu]
Mastering Fluorinated Pyridine Analysis: A Comparative Guide to PFP vs. C18 Method Development
Executive Summary
The analysis of fluorinated pyridines—critical intermediates in the synthesis of kinase inhibitors and agrochemicals—presents a unique set of chromatographic challenges. Standard alkyl phases (C18) often fail to resolve positional isomers (regioisomers) such as 2-fluoropyridine and 3-fluoropyridine due to their identical hydrophobicity.
This guide objectively compares the industry-standard C18 stationary phase against Pentafluorophenyl (PFP/F5) and Phenyl-Hexyl alternatives. Based on experimental data and mechanistic theory, PFP phases are the superior choice for fluorinated pyridine purity analysis, offering orthogonal selectivity driven by
The Challenge: Why C18 Fails
In drug development, fluorinated pyridines are often present as mixtures of regioisomers.
-
The Problem: C18 columns rely almost exclusively on hydrophobic subtraction. Since 2-fluoro, 3-fluoro, and 4-fluoropyridine have nearly identical logP values, they co-elute or show poor resolution (
) on C18. -
The Complication: Pyridines are basic. Residual silanols on silica supports often cause severe peak tailing for basic analytes. While modern "base-deactivated" C18 columns mitigate tailing, they do not improve isomeric selectivity.
Comparative Analysis: C18 vs. PFP vs. Phenyl-Hexyl[1]
The following table summarizes the performance characteristics of the three primary column classes used for this application.
| Feature | C18 (Alkyl) | PFP (Pentafluorophenyl) | Phenyl-Hexyl |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic + | Hydrophobic + |
| Isomer Resolution | Poor (Co-elution common) | Excellent (Shape & Dipole selectivity) | Moderate |
| Retention of Polar Bases | Low (often elutes in void) | High (due to ion-exchange character) | Moderate |
| Mobile Phase Preference | ACN or MeOH | Methanol (Enhances | Methanol |
| Stability | High | Moderate (Bleed can be higher in MS) | High |
| Best Use Case | General impurities, lipophilic species | Regioisomers, polar pyridines, halogenated aromatics | Aromatic mixtures w/o halogens |
Mechanistic Insight: The PFP Advantage
The PFP ligand consists of a phenyl ring with five fluorine atoms. This creates an electron-deficient (Lewis acid) cavity.
-
-
Interaction: The electron-poor PFP ring interacts strongly with the electron-rich pyridine ring. -
Dipole-Dipole: The C-F bond in the analyte creates a strong dipole. The position of the fluorine (ortho, meta, para) alters the direction of this dipole. The PFP phase can discriminate between these directional dipoles, resolving isomers that C18 cannot "see" [1, 2].
Experimental Protocol: Method Development Strategy
This protocol is designed to be self-validating. It forces a comparison that highlights the selectivity differences.
Phase 1: Column Screening (The "Scout")
Objective: Determine if C18 is sufficient or if PFP is required.
-
Columns:
-
Column A: C18 (e.g., Kinetex C18, Zorbax Eclipse Plus), 100 x 3.0 mm, sub-3
m. -
Column B: PFP (e.g., Kinetex F5, ACE C18-PFP, Luna PFP), 100 x 3.0 mm, sub-3
m.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Note: Low pH ensures 3-F and 4-F pyridines are protonated (
), while 2-F (pKa ~ -0.44) remains neutral [5]. This charge difference aids separation.
-
-
Mobile Phase B: Methanol.[1][2][3]
-
Critical: Use Methanol, not Acetonitrile. ACN forms a
-electron layer that shields the stationary phase, effectively "turning off" the - selectivity of PFP and Phenyl columns.
-
Gradient Protocol:
| Time (min) | % B | Flow (mL/min) |
|---|---|---|
| 0.0 | 5 | 0.6 |
| 10.0 | 95 | 0.6 |
| 12.0 | 95 | 0.6 |
| 12.1 | 5 | 0.6 |
| 15.0 | 5 | 0.6 |
Detection: UV @ 260 nm (Pyridine
Phase 2: Optimization (The "Resolution")
If PFP shows partial separation, optimize using the following levers:
-
Buffer Switch: Change 0.1% Formic Acid to 10 mM Ammonium Formate . The added ionic strength reduces silanol interactions and sharpens peaks for protonated bases.
-
Temperature: Lower temperature (e.g., 25°C vs 40°C) often enhances shape selectivity and
- interactions on PFP phases.
Visualizing the Workflow & Mechanism
Diagram 1: Method Development Decision Tree
This workflow ensures you do not waste time optimizing a C18 method that is mechanistically incapable of the separation.
Caption: Decision tree prioritizing PFP screening for isomeric mixtures to avoid C18 "dead ends."
Diagram 2: Interaction Mechanism (C18 vs. PFP)
Understanding the molecular interactions explains why PFP succeeds.
Caption: Multi-mode retention mechanism of PFP phases compared to the single-mode hydrophobic retention of C18.
References
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes.[4] Link
-
Advanced Chromatography Technologies (ACE). (n.d.). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[1][5][6] ACE HPLC Technical Brochures.[1][5] Link
-
Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. Link
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[7][8][9] LCGC North America. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9746, 2-Fluoropyridine.Link
Sources
- 1. hplc.eu [hplc.eu]
- 2. mac-mod.com [mac-mod.com]
- 3. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 4. agilent.com [agilent.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. symta.com [symta.com]
- 7. waters.com [waters.com]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Reactivity of 2-Bromo vs. 2-Chloro Pyridine Intermediates in Cross-Coupling Reactions
Introduction: The Central Role of 2-Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone of modern medicinal chemistry, embedded within a vast number of biologically active molecules and approved pharmaceuticals.[1][2] Consequently, the efficient and predictable functionalization of this heterocycle is of paramount importance to researchers in drug development. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which enable the precise formation of carbon-carbon and carbon-nitrogen bonds.
This guide provides an in-depth, objective comparison of two of the most common starting materials for these transformations: 2-bromopyridine and 2-chloropyridine intermediates. The choice between these two halides is not trivial and has significant implications for reaction efficiency, catalyst selection, and overall synthetic strategy. We will explore the fundamental principles governing their reactivity, supported by experimental data and field-proven protocols, to empower researchers to make informed decisions in their synthetic endeavors.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The fundamental difference in reactivity between 2-chloro and 2-bromopyridines lies in the strength of the carbon-halogen (C-X) bond. The rate-determining step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst into the C-X bond.[1][3] A stronger bond presents a higher energy barrier for this crucial step, leading to slower or less efficient reactions.
The C-Cl bond is significantly stronger than the C-Br bond, making 2-chloropyridines inherently less reactive.[1]
-
C-Cl Bond Dissociation Energy (BDE): ~95-96 kcal/mol (~398 kJ/mol)[4]
-
C-Br Bond Dissociation Energy (BDE): ~84-85 kcal/mol (~351 kJ/mol)
This disparity in bond strength means that reactions involving 2-chloropyridines often require more forcing conditions: higher temperatures, longer reaction times, and, most critically, more sophisticated and active catalytic systems to achieve yields comparable to their 2-bromopyridine counterparts.[1][5] The general order of reactivity for halopyridines in these reactions is consistently I > Br > Cl.[6][7]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and hetero-biaryl structures. The difference in reactivity between 2-bromo- and 2-chloropyridine is particularly evident in this transformation.
Mechanistic Overview
The catalytic cycle illustrates the critical oxidative addition step where the C-X bond is cleaved. The higher energy barrier for the C-Cl bond cleavage necessitates a more active catalyst to facilitate this step efficiently.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Comparative Performance & Catalyst Selection
While 2-bromopyridines can often be coupled effectively using traditional catalysts like Pd(PPh₃)₄, 2-chloropyridines demand more advanced systems. Success with these less reactive substrates hinges on the use of highly active catalysts, typically involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1]
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | Adapted from[8] |
| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 85 | Adapted from[9][10] |
| 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 4 | 92 | Adapted from[11] |
| 2-Chloropyridine | Pd(OAc)₂ / IMes | K₂CO₃ | Toluene | 110 | 24 | 78 | Adapted from[12] |
Table 1: Comparative data for Suzuki-Miyaura coupling of 2-halopyridines with phenylboronic acid.
Experimental Protocol: Suzuki Coupling of 2-Chloropyridine
This protocol is representative for a challenging 2-chloropyridine substrate, employing a modern catalyst system.
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-chloropyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a robust stream of inert gas, add the palladium precatalyst, such as SPhos-Pd-G3 (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Inerting: Seal the tube and thoroughly degas the mixture by three cycles of vacuum/backfill with argon or nitrogen.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenylpyridine.[1]
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, essential for synthesizing the vast number of amine-containing pharmaceuticals.[13] Here too, the C-Cl bond activation is the primary hurdle for 2-chloropyridines.[5]
Mechanistic Overview
Similar to the Suzuki reaction, the catalytic cycle for Buchwald-Hartwig amination begins with the oxidative addition of the palladium(0) catalyst to the 2-halopyridine. The difficulty of this step for 2-chloropyridines necessitates highly active, sterically hindered ligands to promote the reaction.
Caption: The Buchwald-Hartwig Amination Cycle.
Comparative Performance & Catalyst Selection
Standard ligands like PPh₃ are often ineffective for the amination of 2-chloropyridines.[5] Success requires sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos, paired with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[5] 2-Bromopyridines can sometimes react under milder conditions with less specialized ligands.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 94 | Adapted from[13] |
| 2-Chloropyridine | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | 1,4-Dioxane | 100 | 92 | Adapted from[5] |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ / dppf | Cs₂CO₃ | Toluene | 100 | 88 | Adapted from[13] |
| 2-Chloropyridine | Aniline | BrettPhos-Pd-G3 | LHMDS | t-AmylOH | 110 | 91 | Adapted from[5] |
Table 2: Comparative data for Buchwald-Hartwig amination of 2-halopyridines.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine
This protocol highlights the necessary conditions for activating a less reactive 2-chloropyridine substrate.
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube. Add the 2-chloropyridine (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction must be maintained under a strictly inert atmosphere, as oxygen can deactivate the Pd(0) catalyst.[5]
-
Monitoring: Follow the consumption of the starting material by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired 2-aminopyridine product.[5]
Field-Proven Insights & Best Practices
The choice between a 2-bromo and a 2-chloro pyridine intermediate is a strategic one, balancing reactivity, cost, and availability.
-
When to Use 2-Bromopyridines:
-
High Reactivity is Key: For delicate substrates that cannot tolerate high temperatures or for rapid analogue synthesis, the higher reactivity of the C-Br bond is a distinct advantage.
-
Simpler Catalyst Systems: They often work well with less expensive, more common palladium catalysts and ligands.
-
Prototyping & Discovery: In early-stage discovery chemistry where speed and reliability are prioritized over cost, 2-bromopyridines are often the substrate of choice.
-
-
When to Use 2-Chloropyridines:
-
Cost & Availability: 2-Chloro-substituted heterocycles are frequently more commercially available and significantly less expensive than their bromo- counterparts, a critical factor for large-scale synthesis and process development.
-
Late-Stage Functionalization: When the desired halogen is already present in a complex intermediate, developing a robust protocol for the chloro-analogue is often necessary.
-
Selective Reactions: In poly-halogenated systems, the lower reactivity of the C-Cl bond can be exploited to achieve regioselective functionalization, reacting a C-I or C-Br bond while leaving the C-Cl bond intact.[6]
-
Key Takeaway: Significant advancements in catalyst technology have made the coupling of the more economical 2-chloropyridines highly efficient.[1] The key to success lies in the judicious selection of a highly active catalytic system, typically involving bulky, electron-rich biarylphosphine ligands or specialized precatalysts.[5]
Conclusion
While 2-bromopyridines remain the more reactive and often more straightforward coupling partners due to the weaker C-Br bond, they are not always the optimal choice. Economic factors and the availability of advanced catalytic systems have elevated 2-chloropyridines to be highly viable and often preferred substrates, particularly in process development and large-scale manufacturing. A thorough understanding of the underlying principles of C-X bond activation, combined with a modern catalyst toolbox, allows researchers to effectively utilize either intermediate to achieve their synthetic goals.
References
- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem.
- Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. BenchChem.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. RSC Publishing. [Link]
- Technical Support Center: Buchwald-Hartwig Amin
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing). [Link]
-
Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. The Hartwig Group. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem.
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the X-ray Crystallography of Substituted Pyridine Ethanols
This guide provides an in-depth comparison of the single-crystal X-ray diffraction data for substituted pyridine ethanols. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances that define the solid-state properties of these valuable compounds, offering insights grounded in experimental data.
Introduction: The Structural Significance of Pyridine Ethanols
Pyridine ethanols are a class of organic compounds that serve as crucial intermediates and structural motifs in the pharmaceutical industry. Their molecular architecture, featuring both a hydrogen-bond donor (the hydroxyl group) and a hydrogen-bond acceptor (the pyridine nitrogen), makes them prime candidates for forming specific, predictable intermolecular interactions. These interactions govern the crystal packing, which in turn dictates critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[1][2] Understanding the three-dimensional arrangement of atoms in the solid state is therefore not merely an academic exercise; it is a fundamental component of rational drug design and development.[3]
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating this three-dimensional structure.[4][5] By analyzing how a crystal diffracts a beam of X-rays, we can determine the precise coordinates of each atom, revealing bond lengths, bond angles, and the intricate network of non-covalent interactions that hold the crystal lattice together.[4] This guide will compare the crystallographic data of two representative substituted pyridine ethanols to illustrate how subtle changes in molecular structure can lead to significant differences in their solid-state architecture.
Experimental Protocol: A Self-Validating System for Structure Determination
The generation of high-quality crystallographic data is paramount. The following protocol represents a robust, self-validating workflow for the structure determination of small organic molecules like substituted pyridine ethanols. The causality behind each step is explained to provide a clear understanding of the process.
Step 1: Crystal Preparation and Selection
-
Crystallization: High-quality single crystals are typically grown via slow evaporation of a saturated solution.[6] For the compounds discussed, a solution in a solvent like ethanol or diethyl ether is prepared and covered, allowing the solvent to evaporate over several days.[6] The slow rate is crucial as it allows molecules to order themselves into a well-defined lattice, minimizing defects.
-
Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm, transparent, and without visible fractures) is selected under a polarized light microscope.[7] It is then mounted on a glass fiber or a cryo-loop using a minimal amount of non-diffracting oil (e.g., Paratone-N) and immediately cooled in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion of the atoms during data collection.[6][8]
Step 2: Data Collection
-
Diffractometer Setup: The mounted crystal is placed on a goniometer head in a single-crystal X-ray diffractometer. Modern instruments are equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive area detector.[4]
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal system, lattice parameters, and Bravais lattice. This step provides the fundamental dimensions of the repeating unit (the unit cell) within the crystal.
-
Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles, capturing the intensity and position of thousands of diffraction spots. The data collection strategy is designed to measure a redundant and highly complete dataset, which is critical for accurate structure refinement.
Step 3: Data Reduction and Structure Solution
-
Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors like absorption and beam intensity variations.
-
Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map. This map reveals the positions of the heavier atoms (C, N, O).
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model, except for those involved in hydrogen bonding, which may be located from the difference Fourier map and refined freely.[6][9] The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2), which should be as low as possible for a good fit between the model and the data.
This entire process, from crystal selection to the final refined structure, is illustrated in the workflow diagram below.
Caption: A streamlined workflow for SCXRD analysis.
Comparative Analysis of Substituted Pyridine Ethanols
To illustrate the impact of substitution on crystal packing, we will compare the crystallographic data for two isomers: 2-(Pyridin-2-yl)ethanol (1) and 1-(Pyridin-4-yl)ethanol (2) . While both share the same chemical formula (C₇H₉NO), the position of the ethanol substituent on the pyridine ring dramatically alters their intermolecular interactions and resulting crystal structures.[10][11]
| Parameter | 2-(Pyridin-2-yl)ethanol (1) | 1-(p-Fluorophenyl)-2-(α-pyridyl)ethanol (2) |
| Chemical Formula | C₇H₉NO | C₁₃H₁₂FNO |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Unit Cell: a (Å) | 10.93 | 5.3664(15) |
| Unit Cell: b (Å) | 5.95 | 8.343(2) |
| Unit Cell: c (Å) | 10.74 | 25.056(6) |
| Unit Cell: β (°) | 108.9 | 93.837(15) |
| Molecules per Unit Cell (Z) | 4 | 4 |
| Key Intermolecular Interaction | Intramolecular O-H···N hydrogen bond | Intermolecular O-H···N hydrogen bond |
| H-Bond Distance (D···A, Å) | ~2.7 Å (Calculated) | 2.80 Å |
| Reference | [12] | [9] |
Note: Full crystallographic data for the unsubstituted 2-(pyridin-2-yl)ethanol is less commonly published as a standalone study, but its behavior is well-documented in coordination complexes.[12] The data for compound (2) provides a clear, published example of the intermolecular hydrogen bonding pattern.
Discussion: The Decisive Role of Hydrogen Bonding
The most striking difference between the two structures lies in their hydrogen-bonding patterns, a direct consequence of the substituent's position. Crystal engineering heavily relies on understanding and utilizing such non-covalent interactions to control the solid-state assembly of molecules.[13][14]
1. 2-(Pyridin-2-yl)ethanol: In this isomer, the ethanol side chain is adjacent to the pyridine nitrogen. This proximity allows for the formation of a stable, six-membered ring via an intramolecular hydrogen bond between the hydroxyl proton and the pyridine nitrogen. This self-contained interaction satisfies the primary hydrogen bond donor and acceptor within the same molecule. As a result, the dominant forces governing the crystal packing are weaker van der Waals interactions, leading to a structure that can be significantly different from isomers where this intramolecular bond is not possible.
2. 1-(p-Fluorophenyl)-2-(α-pyridyl)ethanol: This related structure provides a clear example of the alternative bonding motif. Here, the hydroxyl group on the ethanol chain forms an intermolecular hydrogen bond with the pyridine nitrogen of an adjacent molecule.[9] This O-H···N interaction acts as a strong, directional linker, creating chains or networks of molecules. This type of predictable, strong interaction is known as a supramolecular synthon and is a cornerstone of crystal engineering.[15] The formation of these robust hydrogen-bonded chains typically leads to a more ordered and often more thermodynamically stable crystal lattice.[2]
The choice between forming an intramolecular versus an intermolecular hydrogen bond is a critical determinant of the final crystal structure. This single change dictates the entire supramolecular assembly, influencing everything from melting point to solubility.[1]
Caption: Comparison of hydrogen bonding modes.
Conclusion
The crystallographic analysis of substituted pyridine ethanols reveals the profound impact of molecular structure on solid-state packing. The position of the ethanol substituent dictates the primary hydrogen-bonding motif—intramolecular versus intermolecular—which in turn directs the entire supramolecular architecture. This understanding is vital for drug development professionals, as controlling the crystal form allows for the optimization of an active pharmaceutical ingredient's (API) physical properties. By leveraging the principles of crystal engineering and the precise data afforded by SCXRD, scientists can rationally design crystalline materials with desired characteristics, ultimately leading to safer and more effective medicines.[16]
References
-
Solid state crystallinity, amorphous state, and its implications in the pharmaceutical process. SciSpace by Typeset. Available at: [Link]
-
Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research. Available at: [Link]
-
Pharmaceutical Co-Crystals in Drug Development: Solid-State Design Principles, Intermolecular Interactions, and Manufacturing Strategies. Preprints.org. Available at: [Link]
-
Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization - ResearchGate. ResearchGate. Available at: [Link]
-
Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research. Available at: [Link]
-
The Role of Hydrogen Bonding in Co-crystals. In "Co-crystals: Preparation, Properties and Applications," Royal Society of Chemistry. Available at: [Link]
-
X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules. Available at: [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? AZoM.com. Available at: [Link]
-
2-(α-pyridyl)ethanol Intermediate and the 1-(p-fluorophenyl) - Bentham Open Archives. Bentham Open. Available at: [Link]
-
Crystal structure of poly[hexa-μ-bromido-bis{2-[1-(pyridin-2-yl)ethylideneamino]ethanolato}tetracopper(II)]. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules. Available at: [Link]
-
Crystal Engineering of Hydrogen Bonding for Direct Air Capture of CO 2 : A Quantum Crystallography Perspective. MDPI. Available at: [Link]
-
The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]
-
2-(2-Hydroxyethyl)pyridine. PubChem. Available at: [Link]
-
Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules. Chem. Available at: [Link]
-
Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics. Available at: [Link]
-
Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. Available at: [Link]
-
Pharmaceutical cocrystal and their role in improving solid state properties of active pharmaceutical ingredients. ResearchGate. Available at: [Link]
-
Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub. Available at: [Link]
-
Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. IQPC. Available at: [Link]
-
2-Pyridineethanol. NIST WebBook. Available at: [Link]
-
Biscopper(II). IIT Indore. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Relevance of Crystal Forms in the Pharmaceutical Field | Encyclopedia MDPI [encyclopedia.pub]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.brynmawr.edu [repository.brynmawr.edu]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. people.iiti.ac.in [people.iiti.ac.in]
- 9. benthamopen.com [benthamopen.com]
- 10. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-(pyridin-4-yl)ethanol | CAS 42732-22-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. 2-ピリジンエタノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization | Journal of Applied Pharmaceutical Research [japtronline.com]
- 15. books.rsc.org [books.rsc.org]
- 16. veteransaffairshealthcare.iqpc.com [veteransaffairshealthcare.iqpc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
